molecular formula C27H30FNO5S B611511 TUG-905 CAS No. 1390641-90-3

TUG-905

Numéro de catalogue: B611511
Numéro CAS: 1390641-90-3
Poids moléculaire: 499.5974
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TUG-905 is an Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), this compound demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism.

Propriétés

Numéro CAS

1390641-90-3

Formule moléculaire

C27H30FNO5S

Poids moléculaire

499.5974

Nom IUPAC

3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid

InChI

InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31)

SMILES

CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TUG-905;  TUG 905;  TUG905.

Origine du produit

United States

Foundational & Exploratory

TUG-905: A Potent and Selective FFA1/GPR40 Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids.[1] It is highly expressed in pancreatic β-cells and enteroendocrine cells.[2][3] Activation of FFA1 leads to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][4] These physiological roles have made FFA1 an attractive target for the development of novel therapeutics for type 2 diabetes. This compound has emerged as a valuable pharmacological tool to investigate the physiological functions of FFA1 due to its high potency and selectivity.[5]

Pharmacological Profile of this compound

This compound is a benzylamine derivative that acts as a potent and selective agonist at the human and murine FFA1 receptors.[5] Its selectivity is a key feature, allowing for the specific interrogation of FFA1-mediated effects in cells and tissues that may also express other free fatty acid receptors, such as FFA4 (GPR120).

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound's activity at the FFA1 receptor.

ParameterSpeciesAssay TypeCell LineValueReference
pEC50MurineCalcium MobilizationFlp-In T-REx7.03[5][6]
EC50MurineCalcium MobilizationFlp-In T-REx~93 nM[5][6]
SelectivityMurineCalcium MobilizationFlp-In T-REx>1000-fold vs. mFFA4[5]

Mechanism of Action: Signaling Pathways

Activation of FFA1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] The subsequent rise in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of insulin secretion and other cellular responses.[7]

Furthermore, FFA1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] This is also thought to be mediated through the Gq/PLC/PKC pathway.[7] Some evidence also suggests potential involvement of Gi and β-arrestin signaling pathways in FFA1-mediated effects.[1][7]

FFA1 Signaling Pathway Diagram

FFA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 binds Gq Gαq/11 FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Responses (e.g., Insulin Secretion, GLP-1 Secretion) Ca->CellularResponse ERK p-ERK1/2 PKC->ERK activates ERK->CellularResponse

FFA1/GPR40 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFA1 by this compound.

4.1.1. Materials

  • Cell Line: Flp-In T-REx 293 cells stably expressing murine FFA1 (or other suitable cell line, e.g., HEK293).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid: To inhibit dye leakage from cells.

  • This compound Stock Solution: 10 mM in DMSO.

  • Control Agonist: A known FFA1 agonist (e.g., linoleic acid).

  • Antagonist (for validation): GW1100.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection.

4.1.2. Experimental Workflow Diagram

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate cells (24h) A->B D Load cells with calcium dye B->D C Prepare this compound serial dilutions G Inject this compound C->G E Wash cells D->E F Measure baseline fluorescence E->F F->G H Measure fluorescence (kinetic read) G->H I Calculate ΔF/F₀ H->I J Plot dose-response curve I->J K Determine EC₅₀ J->K

References

TUG-905: A Technical Guide to a Potent GPR40/FFA1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides an in-depth overview of this compound, its primary function, mechanism of action, and key experimental findings. The document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

Core Function and Mechanism of Action

This compound's primary function revolves around its agonistic activity at the GPR40/FFA1 receptor, which is expressed in various tissues, including the brain.[3] In the hypothalamus, a critical region for regulating energy homeostasis, this compound has been shown to exert significant effects. Its activation of GPR40 leads to increased hypothalamic cell proliferation and survival.[1] Furthermore, this compound administration has been demonstrated to reduce body mass and elevate the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to neuropeptides that regulate appetite and energy expenditure.[1]

The principal signaling pathway activated by this compound involves the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6] This activation, in turn, stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and neurogenesis.[4][5][6] Notably, the signaling cascade initiated by this compound appears to be independent of the ERK and Akt pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
pEC507.03Flp-In T-REx cells (for murine FFA1)[7][8]
Selectivity>1000-fold for mFFA1 over mFFA4Flp-In T-REx cells[8]
Effective Concentration10 µMNeuro2a (murine neuroblastoma) cells[1]

Table 2: In Vivo Effects of this compound in Mice

ParameterDosage and AdministrationEffectReference
Body Mass2.0 μL of 1.0 mM solution; intracerebroventricular (i.c.v.) injection, twice daily for 6 daysReduction in body mass[1][3][9]
Caloric Intake2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 daysTrend toward reduced caloric intake[1]
Gene Expression (Hypothalamus)2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 daysIncreased POMC mRNA expression[1]
Inflammation (Hypothalamus)2.0 μL of 1.0 mM solution; i.c.v. injection, twice daily for 6 daysIncrease in IL-10 and IL-6[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general workflow for its in vivo administration.

TUG905_Signaling_Pathway cluster_independent Independent Pathways TUG905 This compound GPR40 GPR40/FFA1 Receptor TUG905->GPR40 p38 p38 MAPK GPR40->p38 p_p38 Phosphorylated p38 MAPK p38->p_p38 BDNF BDNF Gene Expression p_p38->BDNF Neurogenesis Increased Hypothalamic Cell Proliferation & Survival BDNF->Neurogenesis ERK ERK Pathway Akt Akt Pathway

Caption: this compound activates the GPR40/FFA1 receptor, leading to the phosphorylation of p38 MAPK and subsequent upregulation of BDNF gene expression, which promotes hypothalamic neurogenesis. This pathway is independent of ERK and Akt signaling.

InVivo_Workflow Start Animal Model (e.g., Male Swiss Mice) HFD High-Fat Diet (4 weeks) Start->HFD Surgery Stereotaxic Surgery: Cannula Implantation (Lateral Ventricle) HFD->Surgery Treatment This compound Administration (i.c.v., twice daily, 6 days) Surgery->Treatment Monitoring Monitor Body Mass & Food Intake Treatment->Monitoring Endpoint Hypothalamus Collection for Analysis Treatment->Endpoint Analysis Gene Expression Analysis (e.g., Real-Time PCR) Endpoint->Analysis End Data Interpretation Analysis->End

References

TUG-905: A Potent and Selective FFA1 Agonist for Advancing Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 has emerged as a significant pharmacological tool in the study of Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This receptor is a key player in metabolic regulation, primarily through its role in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This compound is a synthetic agonist characterized by its high potency and selectivity for FFA1, making it an invaluable asset for elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it activates, and detailed protocols for key in vitro experiments.

Pharmacological Profile of this compound

This compound is a potent agonist of both human and murine FFA1.[1] Its selectivity for FFA1 over the closely related Free Fatty Acid Receptor 4 (FFA4/GPR120) is a critical feature, enabling researchers to dissect the distinct functions of these two receptors.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound based on available data.

Assay Species Cell Line Parameter Value Reference
Calcium MobilizationMurineFlp-In T-RExpEC507.03[2]
Parameter Receptor Value Reference
SelectivityFFA1 vs. FFA4 (murine)>1000-fold[3]

Signaling Pathways Activated by this compound

Activation of FFA1 by this compound initiates a well-defined signaling cascade primarily through the Gαq/11 subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). This signaling pathway is central to the potentiation of glucose-stimulated insulin secretion.

FFA1 Signaling Pathway Diagram

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TUG905 This compound FFA1 FFA1 Receptor TUG905->FFA1 Gq11 Gαq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->PKC Co-activates Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2->Insulin_Secretion PKC->Insulin_Secretion ERK ERK Phosphorylation PKC->ERK

Caption: FFA1 signaling cascade initiated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1 activation by this compound. Flp-In T-REx 293 cells stably expressing FFA1 are commonly used for this purpose.

Experimental Workflow:

Calcium_Mobilization_Workflow node_style node_style start Seed FFA1-expressing Flp-In T-REx 293 cells induce Induce receptor expression (e.g., with doxycycline) start->induce dye_load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) induce->dye_load wash Wash to remove extracellular dye dye_load->wash add_compound Add this compound at varying concentrations wash->add_compound measure Measure fluorescence intensity (kinetic read) add_compound->measure analyze Analyze data to determine EC50 values measure->analyze

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture Flp-In T-REx 293 cells stably expressing FFA1 in appropriate media containing selection antibiotics.

    • Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Induce receptor expression by adding doxycycline (or another suitable inducing agent) to the culture medium and incubate for 16-24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells with assay buffer to remove extracellular dye.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 90-120 seconds) at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the baseline and a positive control (e.g., a saturating concentration of a known agonist or ionomycin).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50.

ERK Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of the FFA1 signaling pathway.

Experimental Workflow:

ERK_Phosphorylation_Workflow node_style node_style start Seed cells expressing FFA1 (e.g., CHO-K1 or HEK293) starve Serum-starve cells to reduce basal ERK phosphorylation start->starve stimulate Stimulate with this compound for a defined time period (e.g., 5-10 min) starve->stimulate lyse Lyse cells to release intracellular proteins stimulate->lyse detect Detect phosphorylated ERK (p-ERK) and total ERK using a suitable method (e.g., Western blot, ELISA, HTRF) lyse->detect analyze Quantify and normalize p-ERK levels to total ERK detect->analyze

Caption: Workflow for an ERK phosphorylation assay.

Detailed Methodology:

  • Cell Culture and Starvation:

    • Culture FFA1-expressing cells (e.g., CHO-K1 or HEK293) to near confluency in multi-well plates.

    • Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.

  • Stimulation and Lysis:

    • Treat the cells with various concentrations of this compound for a predetermined optimal time (typically 5-10 minutes) at 37°C.

    • Aspirate the stimulation medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection and Quantification:

    • Determine the total protein concentration of the lysates.

    • Detect phosphorylated ERK (p-ERK1/2) and total ERK using one of the following methods:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK and total ERK.

      • ELISA or HTRF®: Use commercially available kits for a plate-based, high-throughput quantification of p-ERK and total ERK.

    • Quantify the signals and normalize the p-ERK signal to the total ERK signal for each sample.

  • Data Analysis:

    • Plot the normalized p-ERK/total ERK ratio against the this compound concentration to generate a dose-response curve and determine the pEC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations. The MIN6 cell line is a common model for these studies.

Experimental Workflow:

GSIS_Workflow node_style node_style start Culture MIN6 cells preincubate Pre-incubate cells in low glucose buffer start->preincubate stimulate Incubate cells with low or high glucose buffer containing varying concentrations of this compound preincubate->stimulate collect Collect supernatant containing secreted insulin stimulate->collect measure Measure insulin concentration in the supernatant (e.g., using ELISA or HTRF) collect->measure analyze Analyze insulin secretion data measure->analyze

Caption: Workflow for a GSIS assay.

Detailed Methodology:

  • Cell Culture:

    • Culture MIN6 cells in standard culture medium. Seed into multi-well plates and grow to an appropriate confluency.

  • Pre-incubation:

    • Wash the cells with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer.

    • Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.5-3 mM) for 1-2 hours at 37°C to establish a basal state of insulin secretion.

  • Stimulation:

    • Prepare KRB buffer with either a low (e.g., 2.5-3 mM) or a high (e.g., 15-25 mM) glucose concentration.

    • Prepare serial dilutions of this compound in both the low and high glucose buffers.

    • Aspirate the pre-incubation buffer and add the treatment buffers containing this compound.

    • Incubate for 1-2 hours at 37°C.

  • Insulin Measurement:

    • Collect the supernatant from each well.

    • Measure the concentration of secreted insulin in the supernatant using a sensitive immunoassay, such as an ELISA or HTRF® kit.

  • Data Analysis:

    • Compare the amount of insulin secreted in the presence of this compound at high glucose to the amount secreted at high glucose alone to determine the potentiation effect.

    • Confirm that this compound does not significantly increase insulin secretion at low glucose concentrations.

Conclusion

This compound is a powerful and selective tool for investigating the role of FFA1 in health and disease. Its well-characterized potency and selectivity, coupled with the established experimental protocols outlined in this guide, provide a solid foundation for researchers to explore the therapeutic potential of targeting FFA1 for metabolic disorders such as type 2 diabetes. The use of this compound in the described assays will continue to contribute to a deeper understanding of FFA1-mediated signaling and its physiological consequences.

References

TUG-905: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Agonist Activity of TUG-905

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 has emerged as a significant therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound, designed to support researchers in its application.

Chemical Properties and Identification

This compound is a benzylamine derivative with a mesylpropoxy group, which enhances its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, likely by reducing lipophilicity.[1]

PropertyValueReference
CAS Number 1390641-90-3[2]
Molecular Formula C27H30FNO5S[3]
Molecular Weight 499.60 g/mol [3]
IUPAC Name 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid[3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility Information not widely available, but generally soluble in DMSO for in vitro assays.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively binding to and activating FFA1. FFA1 is a G protein-coupled receptor that primarily signals through the Gαq subunit.[4] Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that lead to the potentiation of glucose-stimulated insulin secretion. Furthermore, this pathway can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5]

Below is a diagram illustrating the primary signaling pathway of this compound through FFA1.

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 binds to Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Insulin Potentiation of Glucose-Stimulated Insulin Secretion Ca2->Insulin ERK p-ERK1/2 PKC->ERK activates ERK->Insulin

FFA1 Receptor Signaling Pathway

Quantitative Data

The potency of this compound has been characterized in various in vitro assays. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.

AssayCell LineSpeciespEC50EC50 (nM)Reference
Calcium MobilizationFlp-In T-RExMouse7.03 ± 0.06~93[6]
GLP-1 SecretionSTC-1Mouse-10,000 (small, non-significant increase)[7]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound and other FFA1 agonists.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of FFA1 agonists by measuring the transient increase in intracellular calcium upon receptor activation.

Workflow Diagram:

Calcium_Mobilization_Workflow start Start cell_plating Seed GPR40-expressing cells in 96-well plates start->cell_plating incubation_plating Incubate overnight cell_plating->incubation_plating dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation_plating->dye_loading incubation_dye Incubate for 1 hour dye_loading->incubation_dye compound_prep Prepare serial dilutions of this compound incubation_dye->compound_prep measurement Measure baseline and agonist-induced fluorescence in a plate reader compound_prep->measurement analysis Analyze data and determine EC50 measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293T cells stably expressing human or mouse FFA1/GPR40.

  • Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.

  • Probenecid: Anion transport inhibitor to prevent dye leakage.

  • This compound: Stock solution prepared in DMSO.

  • Plate: Black-walled, clear-bottom 96-well or 384-well plates.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and an integrated liquid handler.

Procedure:

  • Cell Plating: The day before the assay, seed the FFA1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells per well for a 96-well plate). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Dye Loading: Prepare a dye loading solution according to the manufacturer's instructions. This typically involves diluting the Fluo-4 AM stock solution in assay buffer containing probenecid (final concentration usually 2.5 mM). Aspirate the culture medium from the cell plate and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Calcium Mobilization Measurement: Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C). Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time. Establish a stable baseline fluorescence reading for 10-20 seconds. The instrument's liquid handler should then add a specific volume of the this compound dilutions to the respective wells. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine cells, a key physiological effect of FFA1 activation.

Materials and Reagents:

  • Cell Line: STC-1 or GLUTag murine enteroendocrine cell lines.

  • Cell Culture Medium: DMEM with 10% FBS and antibiotics.

  • HEPES Buffer: 20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.9.

  • This compound: Stock solution in DMSO.

  • Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor: To prevent GLP-1 degradation.

  • GLP-1 ELISA Kit: For quantification of secreted GLP-1.

Procedure:

  • Cell Culture: Seed STC-1 cells in 6-well or 12-well plates and culture until they reach approximately 80% confluency.

  • Cell Stimulation: On the day of the experiment, wash the cells twice with HEPES buffer. Pre-incubate the cells in HEPES buffer for 30 minutes at 37°C to establish a basal state.

  • Agonist Treatment: Prepare the stimulation buffer by diluting this compound to the desired final concentrations in HEPES buffer. Also include a DPP-IV inhibitor in the buffer. Aspirate the pre-incubation buffer and add the stimulation buffer to the cells.

  • Incubation: Incubate the cells with the stimulation buffer for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • GLP-1 Measurement: Quantify the amount of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Express the results as the amount of GLP-1 secreted (e.g., in pM) or as a fold increase over the basal (vehicle-treated) condition.

β-Arrestin Recruitment Assay

This assay is used to determine if FFA1 activation by this compound leads to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling.

Materials and Reagents:

  • Cell Line: A cell line engineered to co-express FFA1 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). The PathHunter® assay platform is a common example.

  • Cell Culture and Plating Reagents: As per the specific cell line requirements.

  • This compound: Stock solution in DMSO.

  • Detection Reagents: Substrate for the complemented enzyme, which generates a chemiluminescent or fluorescent signal.

  • Instrumentation: A plate reader capable of detecting the signal (e.g., luminescence).

Procedure:

  • Cell Plating: Plate the engineered cells in white, solid-bottom microplates suitable for luminescence measurements. Allow the cells to adhere and grow overnight.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound dilutions to the cells.

  • Incubation: Incubate the plate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes at 37°C or room temperature, depending on the specific assay system).

  • Signal Detection: Add the detection reagents to the wells according to the manufacturer's protocol. This will contain the substrate for the enzyme that is formed upon β-arrestin recruitment.

  • Measurement: After a short incubation with the detection reagents, measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of FFA1. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their studies, ultimately contributing to a better understanding of FFA1 signaling and its therapeutic potential.

References

TUG-905: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This technical guide details the discovery and preclinical development of this compound, providing a comprehensive timeline, in-depth experimental protocols, and a summary of its pharmacological properties. This compound was developed as a tool compound to investigate the physiological roles of FFA1, with improved physicochemical properties over its predecessors. This document serves as a resource for researchers in the field of metabolic diseases and GPCR drug discovery, offering detailed methodological insights and a structured overview of the key data that define the preclinical profile of this compound.

Discovery and Development Timeline

The development of this compound emerged from a focused effort to create potent and selective FFA1 agonists with favorable drug-like properties. The timeline of its discovery and initial characterization is outlined below.

  • 2010: The precursor to this compound, a compound named TUG-469 , is first described by Christiansen et al.[1] This paper details the structure-activity relationship of a series of dihydrocinnamic acid derivatives, leading to the identification of TUG-469 as a potent and selective FFA1 agonist.[1]

  • 2012: Building on the TUG-469 scaffold, the same research group reports the synthesis of this compound.[2] The key structural modification in this compound is the incorporation of a mesylpropoxy group, a strategy aimed at reducing lipophilicity and improving the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • 2013: A significant pharmacological characterization of this compound is published by Hudson et al.[4][5] This study utilizes this compound as a selective FFA1 agonist to dissect its function in comparison to TUG-891, a selective agonist for the related receptor FFA4 (GPR120).[4][5] This work provides key data on the selectivity and functional effects of this compound in cellular models.

  • 2017 and beyond: this compound is used as a research tool in further studies to explore the role of FFA1 in various physiological processes, including hypothalamic cell proliferation and energy homeostasis.[6]

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound and its precursor, TUG-469.

Table 1: In Vitro Potency of this compound and TUG-469 at FFA1/GPR40

CompoundReceptor OrthologAssay TypePotency (pEC50)Potency (EC50)Reference
This compound Murine FFA1Calcium Mobilization7.03-[6]
TUG-469 Human FFA1Calcium Mobilization7.7319 nM[7]

Table 2: Selectivity Profile of TUG-469

CompoundTarget ReceptorOff-Target ReceptorSelectivity (fold)Reference
TUG-469 FFA1FFA4>200[7]

Signaling Pathways of this compound

This compound exerts its effects by activating FFA1, which is a Gq-coupled GPCR. The primary signaling cascade initiated by this compound is depicted below.

GPR40_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 binds to Gq Gαq/11 FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin triggers

Figure 1: this compound mediated FFA1/GPR40 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound was first described by Christiansen et al. in 2012.[2] While the full detailed synthetic route is outlined in the original publication, the general workflow is presented below.

TUG905_Synthesis_Workflow start Starting Materials (TUG-469 precursor) step1 Coupling with 3-(methylsulfonyl)propan-1-ol start->step1 step2 Purification step1->step2 end This compound step2->end

Figure 2: Generalized workflow for the synthesis of this compound.
In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency of FFA1 agonists.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing FFA1.

Materials:

  • HEK293 cells stably expressing human or murine FFA1.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound and other test compounds.

  • 96-well or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an integrated liquid handler.

Procedure:

  • Cell Plating: Seed the FFA1-expressing HEK293 cells into the microplates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye loading buffer. Incubate for a specified time (e.g., 1 hour) at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • Measurement: Place the dye-loaded cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. The instrument's liquid handler then adds the compound dilutions to the wells, and fluorescence is continuously measured to detect the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is calculated, and the peak response is plotted against the compound concentration to determine the EC50 value.

Calcium_Mobilization_Workflow plate_cells Plate FFA1-expressing HEK293 cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of this compound dye_loading->prepare_compounds measure_fluorescence Measure fluorescence before and after compound addition prepare_compounds->measure_fluorescence analyze_data Analyze data and determine EC50 measure_fluorescence->analyze_data

Figure 3: Workflow for the in vitro calcium mobilization assay.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This in vivo assay assesses the effect of this compound on glucose metabolism in animal models.

Objective: To evaluate the ability of this compound to improve glucose tolerance in mice.

Materials:

  • Male C57BL/6 mice or a relevant diabetic mouse model.

  • This compound formulated in a suitable vehicle for administration.

  • Glucose solution (e.g., 20% w/v in sterile saline).

  • Glucometer and test strips.

  • Animal restraining device.

  • Syringes and needles.

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer an intraperitoneal injection of the glucose solution (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify the glucose excursion. A reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

IPGTT_Workflow fast_mice Fast mice overnight baseline_glucose Measure baseline blood glucose fast_mice->baseline_glucose administer_compound Administer this compound or vehicle baseline_glucose->administer_compound glucose_challenge Administer intraperitoneal glucose challenge administer_compound->glucose_challenge monitor_glucose Monitor blood glucose at timed intervals glucose_challenge->monitor_glucose analyze_data Analyze data and calculate AUC monitor_glucose->analyze_data

Figure 4: Workflow for the in vivo intraperitoneal glucose tolerance test.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FFA1 biology. Its development from TUG-469 to improve physicochemical properties highlights a rational approach to drug design. The detailed protocols and summarized data presented in this guide provide a solid foundation for researchers wishing to utilize this compound in their studies of FFA1-mediated signaling and its implications for metabolic diseases. Further research with this and similar compounds will continue to elucidate the therapeutic potential of targeting FFA1.

References

The Role of TUG-905 in GPR40 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of TUG-905, a potent and selective agonist, in the signaling pathways of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a significant therapeutic target for metabolic diseases, and understanding the specific mechanisms of action of its agonists is crucial for drug development. This document details the signaling cascades initiated by this compound, presents quantitative data on its activity, outlines detailed experimental protocols for studying its effects, and provides visual representations of the involved pathways and workflows.

Introduction to GPR40 and this compound

GPR40 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and enteroendocrine cells.[1][2][3] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS).[1] The activation of GPR40 by agonists like FFAs triggers downstream signaling cascades that lead to the potentiation of insulin release, making it an attractive target for the treatment of type 2 diabetes.[4]

This compound is a synthetic agonist of GPR40, characterized by its high potency and selectivity.[5][6] Its activation of GPR40 initiates a series of intracellular events that are central to the receptor's physiological functions. This guide will explore these signaling pathways in detail.

GPR40 Signaling Pathways Activated by this compound

The primary signaling mechanism of GPR40 upon agonist binding involves the activation of the Gαq/11 subunit of the heterotrimeric G protein.[1][7] This initiates a canonical signaling cascade that is central to the effects of this compound.

The Canonical Gαq/11 Pathway

Activation of Gαq/11 by this compound-bound GPR40 leads to the stimulation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a key signal for various cellular responses, including the exocytosis of insulin granules in pancreatic β-cells.[7]

  • DAG-Mediated Signaling: DAG remains in the plasma membrane and activates protein kinase C (PKC). PKC activation contributes to the sustained cellular response and can also play a role in the potentiation of insulin secretion.[7]

GPR40_Gaq_Signaling TUG905 This compound GPR40 GPR40 TUG905->GPR40 Binds Gaq11 Gαq/11 GPR40->Gaq11 Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2->Downstream PKC->Downstream

The p38 MAPK Pathway and BDNF Expression in Neuronal Cells

In addition to the canonical Gαq/11 pathway, studies in neuronal cells have revealed that this compound can activate the p38 mitogen-activated protein kinase (MAPK) pathway.[5][8] This activation is linked to increased expression of brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity.[5][8] Notably, in this context, this compound did not significantly alter the phosphorylation of ERK or Akt.[5][8]

GPR40_p38_BDNF_Signaling TUG905 This compound GPR40 GPR40 (in Neuronal Cells) TUG905->GPR40 Binds p38 p38 MAPK GPR40->p38 Activates p_p38 Phosphorylated p38 MAPK p38->p_p38 Phosphorylation TranscriptionFactors Transcription Factors p_p38->TranscriptionFactors Activates BDNF_Gene BDNF Gene TranscriptionFactors->BDNF_Gene Upregulates BDNF_mRNA ↑ BDNF mRNA BDNF_Gene->BDNF_mRNA Transcription NeuronalEffects Neurogenic Effects BDNF_mRNA->NeuronalEffects

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound's activity at GPR40.

Table 1: Potency and Binding Affinity of this compound for GPR40

ParameterSpeciesValueAssay TypeReference
pEC50 Mouse7.03Not Specified[9]
pEC50 Human8.1Not Specified[5]
pKi Human8.36Equilibrium BRET Assay[10]

Table 2: Downstream Signaling Effects of this compound in Neuro2a Cells

Downstream TargetEffectTime PointReference
p38 MAPK Phosphorylation Increased4 hours[5][8]
ERK Phosphorylation No significant change1 and 4 hours[5][8]
Akt Phosphorylation No significant change1 and 4 hours[5][8]
GPR40 mRNA Expression Increased2 and 4 hours[5]
BDNF mRNA Expression Increased4 and 24 hours[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation by this compound.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound stock solution (in DMSO)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Measurement:

    • Place the dye-loaded plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's integrated liquid handler to add the this compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start PlateCells Plate GPR40-expressing cells in microplate Start->PlateCells Incubate1 Incubate overnight PlateCells->Incubate1 LoadDye Load cells with calcium-sensitive dye Incubate1->LoadDye Incubate2 Incubate for 45-60 min LoadDye->Incubate2 MeasureFluorescence Measure baseline and post-addition fluorescence in plate reader Incubate2->MeasureFluorescence PrepareCompound Prepare serial dilutions of this compound PrepareCompound->MeasureFluorescence AnalyzeData Analyze data and calculate EC50 MeasureFluorescence->AnalyzeData End End AnalyzeData->End

p38 MAPK Phosphorylation Western Blot

This protocol is for detecting the phosphorylation of p38 MAPK in response to this compound treatment.

Materials:

  • Neuro2a cells (or other relevant cell line)

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Serum-starve the cells if necessary to reduce basal phosphorylation.

    • Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the phospho-p38 antibodies.

    • Re-probe the membrane with the anti-total-p38 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-p38 and total-p38.

    • Calculate the ratio of phospho-p38 to total-p38 for each sample.

    • Express the results as fold change relative to the vehicle control.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for GPR40.

Materials:

  • Cell membranes prepared from cells overexpressing GPR40

  • A suitable radioligand for GPR40 (e.g., a tritiated or iodinated GPR40 agonist/antagonist)

  • This compound

  • Assay buffer

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the GPR40-containing cell membranes.

    • Add a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known GPR40 ligand).

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR40. Its high potency and selectivity allow for the specific interrogation of GPR40-mediated signaling pathways. The primary mechanism of action involves the canonical Gαq/11 pathway, leading to calcium mobilization. In neuronal contexts, this compound has been shown to activate the p38 MAPK pathway and upregulate BDNF expression, suggesting a role for GPR40 in neurogenesis and neuronal function. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound and GPR40 in various physiological and pathological processes. Further research to quantify the fold-change in BDNF expression and to elucidate the upstream regulators of p38 activation in response to this compound will provide a more complete understanding of its signaling profile.

References

TUG-905 and its Effects on POMC Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This G protein-coupled receptor is emerging as a critical nutrient sensor within the central nervous system, particularly in the hypothalamus, where it plays a significant role in regulating whole-body energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on pro-opiomelanocortin (POMC) neurons, and the broader physiological consequences of its central administration. Detailed experimental protocols and quantitative data from key studies are presented to support researchers in the fields of neuroscience, metabolism, and drug development.

Introduction: this compound and the FFAR1 Receptor

This compound is a small molecule agonist designed to specifically activate FFAR1, a receptor that is endogenously activated by medium and long-chain fatty acids. With a pEC50 value of 7.03, this compound demonstrates high potency.[1] FFAR1 is highly expressed in pancreatic beta-cells, where it amplifies glucose-stimulated insulin secretion, but it is also found in key neuronal populations of the hypothalamus, including the anorexigenic POMC neurons of the arcuate nucleus.[2][3] Central activation of FFAR1 by this compound has been shown to protect against diet-induced obesity by increasing energy expenditure and reducing caloric intake.[3][4] This guide focuses on the neuronal effects of this compound, particularly its role in modulating POMC neuron function and downstream signaling pathways.

Mechanism of Action: FFAR1 Signaling in Neurons

FFAR1 is predominantly a Gαq-coupled G protein-coupled receptor (GPCR).[4] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the Gαq subunit. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that can modulate a neuron's electrical activity and gene expression. While this is the primary pathway, FFAR1 has been noted to couple to other G-proteins in a tissue-specific manner.[4]

FFAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TUG905 This compound FFAR1 FFAR1/GPR40 TUG905->FFAR1 Binds Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca ↑ Intracellular Ca²⁺ Neuronal Effects Downstream Neuronal Effects (↑ Excitability, Gene Expression) Ca->Neuronal Effects Leads to ER->Ca Releases Ca²⁺ ICV_Workflow cluster_prep Surgical Preparation cluster_surgery Stereotaxic Surgery cluster_injection This compound Administration cluster_analysis Post-Injection Analysis P1 Anesthetize Mouse (e.g., Ketamine/Xylazine or Isoflurane) P2 Secure in Stereotaxic Frame P1->P2 P3 Expose Skull and Identify Bregma P2->P3 S1 Drill Burr Hole over Lateral Ventricle Coordinates P3->S1 S2 Implant Guide Cannula and Secure with Dental Cement S1->S2 S3 Allow for Surgical Recovery (5-7 days) S2->S3 I1 Habituate Mouse to Handling S3->I1 I2 Prepare this compound Solution (e.g., 1.0 mM in vehicle) I1->I2 I3 Inject 2.0 µL via Internal Cannula over 1-2 minutes I2->I3 I4 Leave Injector in Place for 1 min I3->I4 A1 Metabolic Phenotyping (Food Intake, Body Weight, Energy Expenditure) I4->A1 A2 Tissue Collection (Hypothalamic Punch) A1->A2 A3 Molecular Analysis (Western Blot, qPCR) A2->A3 Knockdown_Logic cluster_result Cellular Result cluster_phenotype Phenotypic Outcome cluster_conclusion Conclusion Mouse POMC-Cre Mouse (Cre recombinase expressed only in POMC neurons) AAV AAV Vector Injection into ARC (Carries Cre-dependent shRNA targeting Ffar1) Result Specific Knockdown of Ffar1 ONLY in POMC Neurons AAV->Result Leads to Phenotype Observe Behavioral Changes (Hyperphagia, Weight Gain) Result->Phenotype Causes Conclusion FFAR1 signaling in POMC neurons is required for normal appetite control. Phenotype->Conclusion Implies

References

TUG-905: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation by long-chain fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). This makes FFA1 an attractive therapeutic target for type 2 diabetes and other metabolic disorders. This compound, with its improved ADME (absorption, distribution, metabolism, and excretion) properties due to a mesylpropoxy group, serves as a valuable tool for elucidating the physiological roles of FFA1 in metabolic regulation.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in metabolic disease research.

Core Mechanism of Action

This compound exerts its effects by binding to and activating FFA1. The primary signaling pathway involves the Gαq/11 subunit, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4][5]

Beyond its role in insulin secretion, recent research has unveiled a central role for this compound in regulating energy homeostasis through its action in the hypothalamus.[1][6] Central administration of this compound has been shown to reduce body mass and increase the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to anorexigenic peptides.[1] Furthermore, this compound promotes hypothalamic cell proliferation and survival.[1] Mechanistically, in hypothalamic neurons, this compound has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related FFA1 agonists.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineSpeciesReference
pEC507.03Not specifiedNot specified[1]

Table 2: In Vivo Effects of Central this compound Administration in Diet-Induced Obese Mice

ParameterTreatmentOutcomeReference
Body WeightThis compound (i.c.v.)Reduced[1][6]
Caloric IntakeThis compound (i.c.v.)Trend toward reduction[1]
POMC mRNA ExpressionThis compound (i.c.v.)Increased[1]
Hypothalamic Inflammation (pIKKα/β)This compound (i.c.v.)Reduced[8]
Hypothalamic ER Stress (pIRE1, pPERK, peIF2α)This compound (i.c.v.)Reduced[8]
Energy ExpenditureThis compound (i.c.v.)Increased[6]
Brown Adipose Tissue (BAT) ThermogenesisThis compound (i.c.v.)Increased[6]
Subcutaneous White Adipose Tissue (sWAT) BrowningThis compound (i.c.v.)Increased[6]

Note: Specific quantitative values for changes in body weight, caloric intake, and gene expression were not detailed in the provided search results.

Table 3: Effects of Other FFA1 Agonists on Glucose Homeostasis

CompoundAnimal ModelEffect on Glucose ToleranceReference
TUG-770Diet-induced obese miceNormalized[9]
TUG-469Not specifiedPotentiated glucose-stimulated insulin secretion[3]

Note: This table is provided for context on the expected effects of potent FFA1 agonists. Detailed quantitative data for this compound in similar systemic metabolic studies were not available in the search results.

Experimental Protocols

In Vitro Assays

1. Hypothalamic Cell Proliferation and Gene Expression Analysis

  • Cell Line: Neuro2a (murine neuroblastoma cells).[1][7]

  • Treatment: this compound (10 µM) for various time points (e.g., 2, 4, 24 hours for gene expression; 7, 13 days for proliferation).[1]

  • Gene Expression Analysis:

    • After treatment, cells are harvested and total RNA is extracted using a suitable method (e.g., TRIzol reagent).

    • RNA is reverse-transcribed to cDNA.

    • Quantitative PCR (qPCR) is performed to measure the mRNA levels of target genes such as GPR40, BDNF, and DCX.[1][7]

  • Cell Proliferation Assay:

    • Cell proliferation can be assessed by measuring the incorporation of BrdU (Bromodeoxyuridine) or by quantifying the number of cells immunopositive for proliferation markers like DCX.[1][7]

2. Calcium Mobilization Assay

  • Principle: To measure the increase in intracellular calcium concentration upon FFA1 activation.

  • General Protocol:

    • Cells expressing FFA1 (e.g., transfected HEK293 cells or pancreatic β-cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A baseline fluorescence reading is taken.

    • This compound is added at various concentrations.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader.[4]

In Vivo Studies

1. Central Administration of this compound in Mice

  • Animal Model: 6-week-old male Swiss mice or diet-induced obese mice.[1][6]

  • Administration: Intracerebroventricular (i.c.v.) injection.[1]

  • Dosage: 2.0 μL of a 1.0 mM solution of this compound, administered twice daily for 6 days.[1]

  • Outcome Measures:

    • Body Weight and Food Intake: Monitored daily.

    • Gene and Protein Expression in Hypothalamus: At the end of the treatment period, mice are euthanized, and the hypothalamus is dissected for analysis of POMC mRNA and proteins involved in inflammation and ER stress pathways (e.g., via qPCR and Western blotting).[1][8]

    • Energy Expenditure and Thermogenesis: Assessed using metabolic cages and infrared thermography.[6]

2. Oral Glucose Tolerance Test (OGTT) - General Protocol

  • Purpose: To assess the effect of a compound on glucose disposal.

  • Procedure:

    • Animals are fasted overnight.

    • A baseline blood glucose measurement is taken from the tail vein.

    • This compound or vehicle is administered orally at a predetermined dose.

    • After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

    • Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Note: A specific protocol and quantitative data for this compound in an OGTT were not available in the provided search results.

Visualizations

Signaling Pathway of this compound via FFA1

TUG905_FFA1_Signaling TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 Binds to Gq11 Gαq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Ca2_increase ↑ Intracellular [Ca²⁺] Ca2_release->Ca2_increase Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_increase->Insulin_Secretion PKC->Insulin_Secretion

Caption: FFA1 signaling pathway initiated by this compound.

Experimental Workflow for In Vivo Metabolic Studies

InVivo_Workflow cluster_study_design Study Design cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., Diet-Induced Obese Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Treatment Groups (Vehicle vs. This compound) Acclimatization->Grouping Dosing Administer this compound or Vehicle (e.g., Oral Gavage, i.p., i.c.v.) Grouping->Dosing Monitoring Monitor Body Weight, Food Intake, and General Health Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) Monitoring->ITT Blood_Sampling Blood Sampling for Insulin, Lipids, etc. Monitoring->Blood_Sampling Tissue_Harvest Tissue Harvesting (Pancreas, Liver, Adipose, Hypothalamus) Blood_Sampling->Tissue_Harvest Analysis Molecular & Histological Analysis (qPCR, Western Blot, IHC) Tissue_Harvest->Analysis

Caption: General workflow for in vivo metabolic studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA1 in metabolic diseases. Its potency and selectivity, combined with favorable ADME properties, make it suitable for both in vitro and in vivo studies. While the available data strongly support a role for this compound in central regulation of energy balance, further research is needed to fully quantify its systemic effects on glucose homeostasis and insulin sensitivity. The experimental protocols and conceptual frameworks provided in this guide are intended to support the design and execution of such future investigations, ultimately contributing to a better understanding of FFA1 as a therapeutic target.

References

understanding the selectivity profile of TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity profile of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Selectivity and Potency Data

This compound has been identified as a highly selective agonist for the murine Free Fatty Acid Receptor 1 (FFA1/GPR40). Its potency and selectivity against the related Free Fatty Acid Receptor 4 (FFA4/GPR120) have been characterized, highlighting its utility as a specific pharmacological tool to investigate FFA1 function.

Table 1: Potency and Selectivity of this compound at Murine FFA Receptors

TargetParameterValueReference
Murine FFA1 (mFFA1)pEC507.03[1][2]
Murine FFA4 (mFFA4)Selectivity vs. mFFA1≥ 1000-fold[2]

Note: A comprehensive selectivity profile of this compound against a wider panel of G protein-coupled receptors (GPCRs) and other off-target proteins is not extensively available in the public domain. The data presented here is based on studies comparing its activity at FFA1 and FFA4.

Experimental Protocols

The primary method used to determine the potency and selectivity of this compound is the intracellular calcium mobilization assay . This functional assay measures the increase in intracellular calcium concentration following receptor activation.

General Protocol for Intracellular Calcium Mobilization Assay

This protocol outlines the general steps involved in assessing the activity of this compound at FFA1.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the murine FFA1 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and cells are washed with a buffered saline solution (e.g., HBSS).
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them in a dye-containing buffer for a specific duration (typically 30-60 minutes) at 37°C.

3. Compound Preparation and Addition:

  • Serial dilutions of this compound are prepared in the assay buffer.
  • The dye-loaded cell plate is placed in a fluorescence plate reader.
  • A baseline fluorescence reading is established before the automated addition of the this compound dilutions to the wells.

4. Signal Detection and Data Analysis:

  • The fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.
  • The peak fluorescence response is plotted against the logarithm of the this compound concentration.
  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, from which the pEC50 is calculated (pEC50 = -log(EC50)).
  • To determine selectivity, the same assay is performed on cells expressing other receptors (e.g., mFFA4).

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at FFA1

Activation of FFA1 by this compound initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to various downstream cellular responses.

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 Receptor TUG905->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Downstream Downstream Cellular Responses DAG->Downstream Ca2 Ca²⁺ Release ER->Ca2 Triggers Ca2->Downstream

Caption: this compound mediated FFA1 signaling cascade.

Experimental Workflow for Determining this compound Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of receptors.

Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellLines Cell Lines Expressing Target Receptors (e.g., mFFA1, mFFA4, etc.) CaAssay Calcium Mobilization Assay CellLines->CaAssay Compound This compound (Serial Dilutions) Compound->CaAssay DoseResponse Generate Dose-Response Curves CaAssay->DoseResponse EC50 Calculate pEC50 Values DoseResponse->EC50 Selectivity Determine Selectivity Ratio (EC50 off-target / EC50 on-target) EC50->Selectivity

Caption: Workflow for selectivity profiling.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for the Free Fatty Acid Receptor 1. Its mechanism of action through the canonical Gq-mediated signaling pathway is well-understood. While its selectivity against FFA4 is clearly established, a broader screening against a comprehensive panel of receptors would provide a more complete understanding of its off-target profile. The experimental protocols and workflows described herein provide a foundation for the continued investigation and application of this compound in metabolic and cellular signaling research.

References

TUG-905: A Novel Agonist's Impact on Hypothalamic Function and Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TUG-905 has emerged as a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on hypothalamic function, with a particular focus on its role in regulating energy balance, neurogenesis, and inflammation. Drawing upon key preclinical studies, this document details the molecular mechanisms, experimental protocols, and quantitative outcomes associated with this compound administration, offering valuable insights for researchers and professionals in the field of metabolic disease and neuroscience.

Introduction to this compound

This compound is a synthetic small molecule that acts as a potent agonist for GPR40, a receptor primarily expressed in pancreatic β-cells and, as emerging evidence suggests, in the central nervous system, particularly the hypothalamus.[2][3] Its selectivity for GPR40 over other related receptors makes it a valuable tool for elucidating the specific roles of this receptor in physiological processes.[4][5] The chemical structure of this compound, 3-(2-fluoro-4-(((2′-methyl-4′-(3-(methylsulfonyl)propoxy)-[1,1′-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid, has been designed to optimize its agonistic activity and pharmacokinetic properties.[4] Research into this compound is driven by the therapeutic potential of targeting hypothalamic GPR40 for the treatment of obesity and associated metabolic disorders.[6]

Impact on Hypothalamic Function and Energy Balance

Central administration of this compound has been shown to exert significant effects on energy homeostasis, primarily through its action on the hypothalamus.[6]

Regulation of Body Weight and Caloric Intake

Intracerebroventricular (i.c.v.) administration of this compound in diet-induced obese mice has been demonstrated to reduce body mass.[2][6] This effect is accompanied by a trend towards a reduction in caloric intake.[2]

Modulation of Hypothalamic Neuropeptides

This compound influences the expression of key neuropeptides involved in appetite regulation. Specifically, it has been shown to increase the mRNA expression of pro-opiomelanocortin (POMC), a precursor to the anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH).[2][6]

Effects on Energy Expenditure and Adipose Tissue

Pharmacological activation of hypothalamic GPR40 by this compound is associated with increased energy expenditure.[6] This is linked to enhanced thermogenesis in brown adipose tissue (BAT) and the "browning" of subcutaneous white adipose tissue (sWAT).[6]

Molecular Mechanisms of Action

This compound's effects on hypothalamic function are mediated by distinct signaling pathways.

GPR40-Mediated Signaling in Neurogenesis

This compound promotes hypothalamic neurogenesis through a mechanism dependent on p38 mitogen-activated protein kinase (MAPK) and brain-derived neurotrophic factor (BDNF).[7] Activation of GPR40 by this compound leads to increased phosphorylation of p38, which in turn upregulates BDNF expression.[7] This signaling cascade is crucial for the proliferation and differentiation of hypothalamic neural progenitor cells (NPCs).[7]

GPR40_Neurogenesis_Pathway TUG905 This compound GPR40 GPR40 TUG905->GPR40 Binds to p38 p38 MAPK (Phosphorylation) GPR40->p38 Activates BDNF BDNF (Expression) p38->BDNF Upregulates Neurogenesis Hypothalamic Neurogenesis BDNF->Neurogenesis Promotes

Caption: this compound signaling pathway in hypothalamic neurogenesis.
Regulation of Inflammation and Cellular Stress

In the hypothalamus of obese mice, central this compound administration has been shown to reduce inflammation and endoplasmic reticulum (ER) stress.[6][8] This is evidenced by a decrease in the phosphorylation of IKKα/β and a reduction in markers of the unfolded protein response (UPR), such as phosphorylated IRE1, PERK, and eIF2α.[8] Furthermore, this compound decreases the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6][8]

TUG905_Inflammation_Pathway cluster_effects Downstream Effects TUG905 This compound GPR40 GPR40 TUG905->GPR40 Activates Inflammation Hypothalamic Inflammation (pIKKα/β) GPR40->Inflammation Reduces ER_Stress ER Stress (pIRE1, pPERK, peIF2α) GPR40->ER_Stress Reduces AMPK AMPK Activation (pAMPKα) GPR40->AMPK Reduces Experimental_Workflow_InVivo Start Start: Animal Model Selection HFD High-Fat Diet (Obesity Induction) Start->HFD Surgery Stereotaxic Surgery (i.c.v. Cannulation) HFD->Surgery Treatment This compound Administration (i.c.v.) Surgery->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint: Tissue Collection & Analysis Monitoring->Endpoint

References

Methodological & Application

TUG-905 Application Notes and Protocols for Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain, including the hypothalamus. The activation of GPR40 by medium and long-chain free fatty acids, or synthetic agonists like this compound, initiates intracellular signaling cascades that can influence glucose homeostasis, insulin secretion, and energy balance. In the context of obesity, central administration of this compound in mouse models has been shown to reduce body mass and modulate the expression of hypothalamic genes involved in energy regulation.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a diet-induced obese mouse model.

ParameterVehicle ControlThis compound TreatedOutcome
Animal Model 6-week-old male Swiss mice6-week-old male Swiss miceN/A
Obesity Induction High-Fat Diet (HFD) for 4 weeksHigh-Fat Diet (HFD) for 4 weeksN/A
Compound SalineThis compoundN/A
Dosage 2.0 µL2.0 µL of a 1.0 mM solutionN/A
Administration Route Intracerebroventricular (i.c.v.)Intracerebroventricular (i.c.v.)N/A
Frequency Twice a dayTwice a dayN/A
Duration 6 days6 daysN/A
Body Mass BaselineReducedThis compound administration led to a reduction in body mass compared to the vehicle-treated group.
Caloric Intake BaselineTrend toward reductionA trend towards reduced caloric intake was observed in the this compound treated mice.
Hypothalamic IL-10 BaselineIncreasedAn increase in the mRNA expression of the anti-inflammatory cytokine IL-10 was observed in the hypothalamus.
Hypothalamic IL-6 BaselineIncreasedAn increase in the mRNA expression of the cytokine IL-6 was observed in the hypothalamus.
Hypothalamic POMC BaselineIncreasedAn increase in the mRNA expression of pro-opiomelanocortin (POMC), a precursor to anorexigenic peptides, was observed in the hypothalamus.[1]

Signaling Pathway

This compound exerts its effects by binding to and activating the GPR40 receptor, a Gq-protein coupled receptor. In the hypothalamus, this activation triggers a specific signaling cascade that influences neuronal function and energy homeostasis.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TUG905 This compound GPR40 GPR40 (FFA1) TUG905->GPR40 Binds to Gq Gq-protein GPR40->Gq Activates p38 p38 MAPK GPR40->p38 Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca2+ Mobilization (from ER) IP3->CaM Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Neuronal Function & Energy Homeostasis CaM->Neuronal_Effects PKC->Neuronal_Effects BDNF BDNF Expression p38->BDNF Increases BDNF->Neuronal_Effects

Caption: GPR40 signaling pathway activated by this compound in hypothalamic neurons.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in mice that mimics aspects of human obesity driven by a high-fat diet.

Materials:

  • Male Swiss mice (or other appropriate strain, e.g., C57BL/6J), 5-6 weeks old.

  • Standard chow diet.

  • High-Fat Diet (HFD): typically 45-60% kcal from fat.

  • Animal caging with environmental enrichment.

  • Animal scale.

Procedure:

  • Acclimate mice to the animal facility for at least one week upon arrival, providing ad libitum access to standard chow and water.

  • After acclimation, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a HFD.

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide ad libitum access to their respective diets and water for a period of 4-8 weeks.

  • Monitor body weight and food intake weekly to confirm the development of the obese phenotype in the HFD group. Mice on the HFD should exhibit a significantly higher body weight compared to the chow-fed group.

Preparation and Intracerebroventricular (i.c.v.) Administration of this compound

Objective: To deliver this compound directly to the central nervous system to investigate its effects on energy balance.

Materials:

  • This compound (powder form).

  • Sterile saline solution (0.9% NaCl).

  • Dimethyl sulfoxide (DMSO), if required for dissolution.

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail).

  • Microsyringe (e.g., Hamilton syringe).

  • Guide cannula and injector.

  • Surgical tools.

Procedure:

a. This compound Solution Preparation:

  • Prepare a 1.0 mM stock solution of this compound. The exact solvent will depend on the manufacturer's instructions; sterile saline or a small percentage of DMSO in saline are common. Ensure the final solution is sterile-filtered.

  • Store the stock solution as recommended by the manufacturer (typically at -20°C or -80°C).

  • On the day of injection, thaw the required amount of this compound solution and keep it on ice.

b. Surgical Implantation of Guide Cannula:

  • Anesthetize the DIO mouse using an appropriate anesthetic agent.

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates for the lateral ventricle (coordinates will vary depending on the mouse strain and age, but are typically around -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.2 mm ventral from the skull surface), drill a small hole in the skull.

  • Implant a guide cannula to the target depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the mice to recover for at least one week before starting the injections.

c. Intracerebroventricular Injection:

  • Gently handle and restrain the mouse.

  • Remove the dummy cannula from the guide cannula.

  • Load a microsyringe with 2.0 µL of the 1.0 mM this compound solution (or vehicle).

  • Insert the injector into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula into the ventricle.

  • Infuse the solution slowly over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.

  • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

  • Slowly withdraw the injector and replace the dummy cannula.

  • Return the mouse to its home cage.

  • Repeat the injections twice daily for the desired study duration (e.g., 6 days).

d. Post-Injection Monitoring:

  • Monitor the mice daily for any signs of distress, changes in behavior, body weight, and food and water intake.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound in a DIO mouse model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimation Mouse Acclimation (1 week) Diet Diet-Induced Obesity (HFD for 4-8 weeks) Acclimation->Diet Surgery Cannula Implantation & Recovery (1 week) Diet->Surgery Treatment This compound i.c.v. Administration (e.g., 2x/day for 6 days) Surgery->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Hypothalamic Gene Expression) Treatment->Endpoint

Caption: Experimental workflow for this compound administration in DIO mice.

References

Application Notes and Protocols for TUG-905 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40), in various cell culture assays.

Introduction to this compound

This compound is a small molecule agonist of FFA1, a G protein-coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells.[1] Activation of FFA1 by agonists like this compound potentiates glucose-stimulated insulin secretion and stimulates the release of glucagon-like peptide-1 (GLP-1), making it a valuable tool for research in diabetes, obesity, and metabolic disorders.[2][3] this compound exhibits a pEC50 value of 7.03 for GPR40.[4][5]

Handling and Storage of this compound

Proper handling and storage of this compound are crucial to maintain its stability and activity.

Storage of Powder:

  • Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[6]

Preparation of Stock Solution:

  • It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO). A 1000x stock solution is often suggested.[6]

  • To prepare a 10 mM stock solution of this compound (Molecular Weight: 499.59 g/mol ), dissolve 5 mg of the compound in 1.001 mL of high-quality, anhydrous DMSO.

  • Vortex the solution to ensure it is fully dissolved.[7]

Storage of Stock Solution:

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6][8]

  • Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

This compound Signaling Pathway

Activation of FFA1 by this compound initiates a signaling cascade primarily through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key event in the downstream effects of FFA1 activation, including insulin and GLP-1 secretion.

TUG905_Signaling_Pathway This compound Signaling Pathway TUG905 This compound FFA1 FFA1 (GPR40) TUG905->FFA1 binds to Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) Ca2->Downstream triggers

Caption: this compound activates the FFA1/GPR40 receptor, leading to a Gq-mediated signaling cascade.

Experimental Protocols

General Cell Culture Recommendations
  • Cell Lines: HEK293 cells stably expressing human FFA1, STC-1 (murine enteroendocrine cell line), and GLUTag cells are commonly used for studying this compound.[9][10][11]

  • Culture Medium: Use the recommended culture medium for your specific cell line.

  • DMSO Concentration: When preparing working solutions of this compound, ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cytotoxicity. It is recommended to keep the DMSO concentration below 0.1% for sensitive cell lines.[6][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FFA1 by this compound.

Materials:

  • HEK293 cells stably expressing FFA1

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating: Seed the FFA1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in the assay buffer, according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.[13]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO should be kept below 0.5%.[13]

  • Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the this compound working solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium mobilization.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay Plate_Cells Plate FFA1-expressing HEK293 cells Load_Dye Load Cells with Dye Plate_Cells->Load_Dye Prepare_Dye Prepare Calcium Indicator Dye Prepare_Dye->Load_Dye Prepare_TUG905 Prepare this compound Working Solutions Add_TUG905 Add this compound to Cells Prepare_TUG905->Add_TUG905 Load_Dye->Add_TUG905 Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_TUG905->Measure_Fluorescence

Caption: Workflow for the this compound mediated calcium mobilization assay.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from enteroendocrine cells (e.g., STC-1 or GLUTag) in response to this compound.

Materials:

  • STC-1 or GLUTag cells

  • 24-well or 48-well cell culture plates

  • Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES)

  • Dipeptidyl peptidase-4 (DPP-4) inhibitor (to prevent GLP-1 degradation)

  • This compound

  • GLP-1 ELISA kit

Protocol:

  • Cell Plating: Seed STC-1 or GLUTag cells into the appropriate cell culture plates and grow to a confluent monolayer.

  • Cell Washing: Gently wash the cells with the assay buffer to remove the culture medium.

  • Compound Incubation:

    • Prepare working solutions of this compound in the assay buffer containing a DPP-4 inhibitor.

    • Add the this compound solutions or a vehicle control to the cells.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Quantify the amount of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

GLP1_Secretion_Workflow GLP-1 Secretion Assay Workflow cluster_prep Preparation cluster_assay Assay Plate_Cells Plate STC-1 or GLUTag cells Wash_Cells Wash Cells Plate_Cells->Wash_Cells Prepare_TUG905 Prepare this compound Working Solutions (with DPP-4 inhibitor) Incubate_TUG905 Incubate Cells with this compound Prepare_TUG905->Incubate_TUG905 Wash_Cells->Incubate_TUG905 Collect_Supernatant Collect Supernatant Incubate_TUG905->Collect_Supernatant Measure_GLP1 Measure GLP-1 (ELISA) Collect_Supernatant->Measure_GLP1

Caption: Workflow for the this compound induced GLP-1 secretion assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Potency of this compound

ParameterValueReceptorAssay System
pEC507.03GPR40Calcium Mobilization

Data sourced from MedChemExpress product information.[4][5]

Table 2: Recommended Concentrations and Incubation Times for In Vitro Assays

AssayCell LineConcentrationIncubation TimeObserved Effect
Cell ProliferationNeuro2a10 µM7, 13 daysIncreased cell proliferation and DCX mRNA levels
Gene ExpressionNeuro2a10 µM2, 4, 24 hoursIncreased GPR40 and BDNF gene expression

Data sourced from MedChemExpress product information, based on cited literature.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of this compound Poor solubility in aqueous buffer.Ensure the final DMSO concentration is below 0.5%. Prepare fresh working solutions for each experiment. Gentle warming and vortexing of the stock solution can aid dissolution.[7]
High Background Signal Autofluorescence of the compound or cells.Run a control with compound but without cells, and a control with cells but without compound to determine the source of the background.
No or Low Response to this compound Inactive compound, low receptor expression, or incorrect assay conditions.Check the storage conditions and age of the this compound stock. Verify receptor expression in your cell line. Optimize assay parameters such as cell density and incubation time.
Cell Toxicity High concentration of this compound or DMSO.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is as low as possible.[12]

References

Revolutionizing Insulin Secretion Research: Application of TUG-905, a Potent GPR40/FFAR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TUG-905 is a potent and highly selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). Its activation by fatty acids or synthetic agonists like this compound potentiates insulin release in a glucose-dependent manner, making it a significant target for the development of novel therapeutics for type 2 diabetes. These application notes provide detailed protocols for utilizing this compound to study insulin secretion in pancreatic islet and MIN6 cell models, and to investigate its effects on intracellular signaling pathways.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and provide a template for presenting experimental data.

Table 1: Pharmacological Profile of this compound

ParameterValue
TargetGPR40/FFAR1
ActivityAgonist
pEC507.03[1]

Table 2: this compound-Mediated Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

This compound ConcentrationGlucose Concentration (mM)Fold Increase in Insulin Secretion (vs. Vehicle Control)
Example Data
100 nM16.7Insert experimental value
1 µM16.7Insert experimental value
10 µM16.7Insert experimental value
10 µM2.8Insert experimental value

Table 3: this compound-Mediated Intracellular Calcium Mobilization in MIN6 Cells

This compound ConcentrationGlucose Concentration (mM)Peak Fold Increase in [Ca2+]i (vs. Baseline)
Example Data
100 nM11.1Insert experimental value
1 µM11.1Insert experimental value
10 µM11.1Insert experimental value

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets

This protocol details the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Collagenase P

  • Ficoll gradient solutions

  • RPMI-1640 medium supplemented with 11 mM glucose, 10% FBS, and penicillin/streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer (133.4 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 5 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% Bovine Serum Albumin (BSA)

  • This compound stock solution (in DMSO)

  • Glucose stock solutions

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion and purification using a Ficoll gradient.

  • Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a 5% CO2 incubator to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate. Wash the islets with KRB buffer containing 2.8 mM glucose and pre-incubate for 1 hour at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add KRB buffer containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations, along with various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well to measure secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin to the number of islets per well. Express the results as fold change over the vehicle control under the same glucose conditions.

experimental_workflow_gsis cluster_prep Islet Preparation cluster_stim Stimulation cluster_analysis Analysis iso Islet Isolation (Collagenase, Ficoll) cult Overnight Culture (RPMI-1640, 37°C) iso->cult preinc Pre-incubation (KRB, 2.8 mM Glucose, 1h) cult->preinc stim Incubation with this compound (Basal/High Glucose, 1h) preinc->stim collect Supernatant Collection stim->collect elisa Insulin ELISA collect->elisa data Data Analysis elisa->data experimental_workflow_calcium cluster_prep Cell Preparation cluster_measure Measurement cluster_analysis Analysis seed Seed MIN6 Cells (96-well plate) dye Load with Fluo-4 AM (45-60 min, 37°C) seed->dye wash Wash Cells dye->wash baseline Record Baseline Fluorescence wash->baseline inject Inject this compound baseline->inject kinetic Kinetic Fluorescence Reading inject->kinetic calc Calculate ΔF/F0 kinetic->calc peak Determine Peak Response calc->peak gpr40_signaling TUG905 This compound GPR40 GPR40/FFAR1 TUG905->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Insulin Insulin Granule Exocytosis Ca_increase->Insulin Secretion ↑ Insulin Secretion Insulin->Secretion

References

Application Notes and Protocols for TUG-905 Administration in Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is expressed in various tissues, including the brain, where it is found on microglia and astrocytes. Activation of GPR40 has been shown to exert anti-inflammatory effects, making this compound a valuable tool for investigating the role of this receptor in neuroinflammatory processes. These application notes provide detailed protocols for the administration of this compound in both in vitro and in vivo models of neuroinflammation, along with data presentation and visualization of the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies involving this compound and other GPR40 agonists in relevant experimental models.

Table 1: In Vitro Administration of this compound in Neuronal Cells

Cell LineConcentrationIncubation TimeObserved Effect
Neuro2a (murine neuroblastoma)10 µM2, 4, 24 hoursIncreased GPR40 and BDNF gene expression.[1]
Neuro2a (murine neuroblastoma)10 µM4 hoursIncreased phosphorylation of p38.[1]

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration RouteFrequency & DurationObserved Effect
Male Swiss mice1.0 mM (in 2.0 µL)Intracerebroventricular (i.c.v.)Twice a day for 6 daysReduced body mass, increased hypothalamic IL-10 and IL-6.

Experimental Protocols

Protocol 1: In Vitro Treatment of Neuroblastoma Cells with this compound

This protocol describes the application of this compound to Neuro2a cells to assess its impact on gene expression and protein phosphorylation.

Materials:

  • Neuro2a cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction and qRT-PCR

  • Reagents for protein lysis and Western blotting

  • 96-well or 6-well plates

Procedure:

  • Cell Culture: Culture Neuro2a cells in complete growth medium at 37°C and 5% CO2.

  • Plating: Seed cells in 96-well or 6-well plates at a density that allows for optimal growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO at the same final concentration).

  • Treatment: Once cells have adhered and reached the desired confluency, replace the medium with the this compound or vehicle-containing medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 24 hours for gene expression analysis; 4 hours for phosphorylation analysis).[1]

  • Sample Collection:

    • For Gene Expression: At each time point, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.

    • For Protein Analysis: At the desired time point, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Analysis:

    • qRT-PCR: Perform reverse transcription and quantitative PCR to measure the expression levels of target genes (e.g., GPR40, BDNF).

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total proteins of interest (e.g., p-p38, total p38).

Protocol 2: Intracerebroventricular (i.c.v.) Administration of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This protocol provides a method for inducing neuroinflammation in mice using lipopolysaccharide (LPS) followed by the central administration of this compound.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • Surgical tools

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • LPS-Induced Neuroinflammation:

    • Prepare a solution of LPS in sterile saline. A common dose to induce neuroinflammation is 0.25 mg/kg administered intraperitoneally (i.p.).[2]

    • Inject the mice with LPS or saline (for the control group). Neuroinflammation typically develops within hours to days after LPS administration.

  • This compound Preparation: Dissolve this compound in a vehicle suitable for intracerebroventricular injection to the desired concentration (e.g., 1.0 mM).

  • Intracerebroventricular (i.c.v.) Injection:

    • Anesthetize the mouse and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma. The coordinates for injection into the lateral ventricle are typically: AP: -0.5 mm, ML: ±1.0 mm, DV: -2.0 to -2.5 mm from the skull surface.

    • Drill a small hole at the target coordinates.

    • Slowly inject the this compound solution (e.g., 2.0 µL) into the ventricle using a Hamilton syringe.

    • Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

    • Suture the incision.

  • Post-Operative Care: Monitor the animals closely during recovery. Provide appropriate post-operative analgesia and care as per institutional guidelines.

  • Tissue Collection and Analysis: At the desired time point after treatment, euthanize the animals and collect brain tissue for analysis.

    • Immunohistochemistry: Perfuse the animals with paraformaldehyde, and process the brains for sectioning and staining with antibodies against markers of microglial activation (e.g., Iba1), astrogliosis (e.g., GFAP), and inflammatory cytokines.

    • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels (e.g., TNF-α, IL-1β, IL-10, IL-6) using ELISA or to analyze protein expression and phosphorylation by Western blotting.

Mandatory Visualizations

GPR40_Signaling_Pathway GPR40 Signaling in Neuroinflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates NF_kB_inhibition NF-kB Inhibition Gq->NF_kB_inhibition Leads to NLRP3_inhibition NLRP3 Inflammasome Inhibition Gq->NLRP3_inhibition Leads to Anti_inflammatory_cytokines Anti-inflammatory Cytokines (IL-10) Gq->Anti_inflammatory_cytokines Increases PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces p38_MAPK p38 MAPK Ca2_release->p38_MAPK Activates BDNF_expression BDNF Expression p38_MAPK->BDNF_expression Increases Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-a, IL-1b) NF_kB_inhibition->Pro_inflammatory_cytokines Decreases NLRP3_inhibition->Pro_inflammatory_cytokines Decreases Experimental_Workflow In Vivo Neuroinflammation Experimental Workflow cluster_setup Experimental Setup cluster_induction Neuroinflammation Induction cluster_treatment This compound Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) LPS_Injection LPS Injection (i.p.) (0.25 mg/kg) Animal_Acclimation->LPS_Injection Stereotaxic_Surgery Stereotaxic Surgery LPS_Injection->Stereotaxic_Surgery After desired time ICV_Injection This compound i.c.v. Injection (e.g., 1.0 mM, 2.0 uL) Stereotaxic_Surgery->ICV_Injection Tissue_Collection Brain Tissue Collection ICV_Injection->Tissue_Collection After treatment period Immunohistochemistry Immunohistochemistry (Iba1, GFAP) Tissue_Collection->Immunohistochemistry Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Glial_Crosstalk This compound Modulates Microglia-Astrocyte Crosstalk cluster_stimulus Inflammatory Stimulus cluster_microglia Microglia cluster_astrocyte Astrocyte LPS LPS Microglia Resting Microglia LPS->Microglia Activates Activated_Microglia Activated Microglia (M1) Microglia->Activated_Microglia Reactive_Astrocyte Reactive Astrocyte (A1) Activated_Microglia->Reactive_Astrocyte Releases pro-inflammatory cytokines (TNF-a, IL-1b) TUG_905_Microglia This compound GPR40_Microglia GPR40 TUG_905_Microglia->GPR40_Microglia Activates GPR40_Microglia->Activated_Microglia Inhibits Anti_inflammatory_Microglia Anti-inflammatory Microglia (M2) GPR40_Microglia->Anti_inflammatory_Microglia Promotes Astrocyte Resting Astrocyte TUG_905_Astrocyte This compound GPR40_Astrocyte GPR40 TUG_905_Astrocyte->GPR40_Astrocyte Activates GPR40_Astrocyte->Reactive_Astrocyte Inhibits Supportive_Astrocyte Supportive Astrocyte (A2) GPR40_Astrocyte->Supportive_Astrocyte Promotes

References

Application Note: Protocol for Assessing TUG-905 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TUG-905 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] As a benzylamine agonist, this compound has demonstrated high selectivity, being at least 1,000-fold more selective for murine FFA1 over murine FFA4 (GPR120).[3][4] Activation of FFA1 is associated with various physiological responses, including effects on cell proliferation and gene expression.[1] This document provides detailed protocols for assessing the in vitro efficacy of this compound by evaluating its impact on intracellular calcium mobilization, cell proliferation, and target gene expression.

FFA1/GPR40 Signaling Pathway

Upon binding of an agonist like this compound, FFA1/GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways, such as the ERK/MAPK pathway, ultimately influencing gene expression and cellular responses like proliferation.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TUG905 This compound FFA1 FFA1/GPR40 Receptor TUG905->FFA1 Agonist Binding Gq Gαq/11 FFA1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca Intracellular Ca²⁺ ER->Ca Release ERK p-ERK PKC->ERK Activation via MAPK cascade Gene Gene Expression (e.g., BDNF, DCX) ERK->Gene Prolif Cell Proliferation ERK->Prolif

Diagram 1: this compound mediated FFA1/GPR40 signaling cascade.

Experimental Workflow

The overall workflow for assessing this compound efficacy involves several stages, from initial cell culture preparation to specific functional assays and subsequent data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: In Vitro Assays cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (e.g., Neuro2a, or FFA1- expressing stable cell line) Plating 2. Cell Seeding (Assay-specific density) Culture->Plating Treatment 3. This compound Treatment (Dose-response concentrations) Plating->Treatment Ca_Assay 4a. Calcium Mobilization Assay (Measure fluorescence) Treatment->Ca_Assay Prolif_Assay 4b. Proliferation Assay (MTT/WST-1) (Measure absorbance) Treatment->Prolif_Assay RNA_Extraction 4c. RNA Extraction & qPCR (Measure gene expression) Treatment->RNA_Extraction EC50_Calc 5a. EC50 Calculation Ca_Assay->EC50_Calc Prolif_Data 5b. Viability Percentage Prolif_Assay->Prolif_Data qPCR_Data 5c. ΔΔCt Analysis RNA_Extraction->qPCR_Data

Diagram 2: General experimental workflow for this compound in vitro assessment.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • Murine neuroblastoma cells (Neuro2a), which endogenously express FFA1/GPR40.[1]

    • HEK293 or CHO cells stably transfected with an FFA1/GPR40 expression vector.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA1/GPR40 activation.

  • Materials:

    • Black, clear-bottom 96-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound stock solution (in DMSO).

    • Fluorescence plate reader with an injection system.

  • Protocol:

    • Seed cells into the 96-well plate at a density of 50,000 cells/well and incubate overnight.

    • Prepare the dye-loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 2-5 µM.

    • Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

    • Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.

    • Place the plate in the fluorescence reader and set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.

    • Record a baseline fluorescence for 15-20 seconds.

    • Inject 100 µL of the 2x this compound solution into the wells and continue recording fluorescence for an additional 2-3 minutes.

    • Analyze the data by calculating the peak fluorescence response relative to the baseline. Plot the response against the logarithm of the this compound concentration to determine the EC₅₀ value.

Cell Proliferation (MTT/WST-1) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.[1]

  • Materials:

    • Clear 96-well microplates.

    • MTT or WST-1 reagent.

    • Solubilization solution (for MTT assay).

    • Spectrophotometer (plate reader).

  • Protocol:

    • Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours). This compound has been tested for periods up to 13 days.[1]

    • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate overnight.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Quantitative Real-Time PCR (qPCR)

This protocol is used to quantify changes in the mRNA expression of target genes such as GPR40, Brain-Derived Neurotrophic Factor (BDNF), and Doublecortin (DCX).[1]

  • Materials:

    • 6-well plates.

    • RNA extraction kit (e.g., RNeasy Mini Kit).

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Gene-specific primers (human or mouse).

    • qPCR instrument.

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle for a specific duration (e.g., 2, 4, or 24 hours).[1]

    • Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify the RNA using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Set up the qPCR reaction using the cDNA template, gene-specific primers, and SYBR Green master mix. Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the qPCR plate on a real-time PCR system.

    • Analyze the data using the comparative Cᴛ (ΔΔCᴛ) method to determine the fold change in gene expression relative to the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Potency of this compound in Calcium Mobilization Assay

Cell Line Parameter Value
mFFA1-HEK293 pEC₅₀ 7.03 ± 0.06[4]
Neuro2a EC₅₀ (nM) Example: 93.3

| Wild-Type HEK293 | EC₅₀ (nM) | >10,000 |

Table 2: Effect of this compound on Cell Proliferation (72h)

This compound Conc. (µM) Cell Viability (% of Control) ± SD
0 (Vehicle) 100 ± 4.5
0.1 102.3 ± 5.1
1.0 115.8 ± 6.2

| 10.0 | 125.4 ± 7.3[1] |

Table 3: Relative Gene Expression in Neuro2a Cells after 24h Treatment with 10 µM this compound

Gene Target Fold Change vs. Vehicle ± SEM P-value
GPR40 Example: 2.5 ± 0.3 <0.01
BDNF Example: 1.8 ± 0.2 <0.05

| DCX | Example: 2.1 ± 0.4 | <0.01 |

References

TUG-905: Application in Elucidating GPCR Biased Agonism at the Free Fatty Acid Receptor 1 (FFA1/GPR40)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. The receptor is activated by medium to long-chain free fatty acids and is known to signal through multiple intracellular pathways, including both G protein-dependent and β-arrestin-dependent cascades. This duality in signaling makes FFA1 a key subject in the study of biased agonism, a phenomenon where a ligand can preferentially activate one signaling pathway over another.

While some FFA1 ligands, such as TAK-875, have been shown to be biased agonists, this compound's primary application in research is as a highly selective tool to dissect the physiological roles of FFA1, often in contrast to the closely related Free Fatty Acid Receptor 4 (FFA4/GPR120). Its utility in biased agonism research stems from its ability to selectively activate FFA1, allowing for a focused investigation of its downstream signaling pathways without the confounding effects of activating other free fatty acid receptors.

Mechanism of Action and Signaling Pathways

FFA1 is predominantly coupled to the Gq/11 family of G proteins.[1][2] Agonist binding, including by this compound, initiates a conformational change in the receptor, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signaling event in glucose-stimulated insulin secretion.

In addition to G protein coupling, FFA1 activation also leads to the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[1][3] β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiating distinct, G protein-independent signaling cascades. The interplay between Gq/11 and β-arrestin signaling pathways is a central focus of biased agonism research at FFA1.[1]

FFA1_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11-Mediated Pathway cluster_arrestin β-Arrestin Pathway FFA1 FFA1/GPR40 Gq Gq/11 FFA1->Gq Activates bArrestin β-Arrestin FFA1->bArrestin Recruits TUG905 This compound TUG905->FFA1 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Promotes Internalization Receptor Internalization bArrestin->Internalization Signaling β-Arrestin-mediated Signaling bArrestin->Signaling

Caption: Workflow for an intracellular calcium mobilization assay.

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human or murine FFA1 into black-walled, clear-bottom 96-well microplates at a density of 40,000–60,000 cells per well. Incubate overnight at 37°C with 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution using a fluorescent calcium indicator like Fluo-4 AM. The solution typically consists of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing Fluo-4 AM (2-5 µM) and an anion transport inhibitor such as probenecid (2.5 mM) to prevent dye leakage.

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final concentration of any solvent (e.g., DMSO) is consistent across all wells and typically below 0.5%.

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) capable of automated liquid handling and kinetic reading.

    • Measure the baseline fluorescence of each well for 10-20 seconds.

    • Automatically inject the this compound dilutions into the respective wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes. The signal will typically peak within this timeframe.

  • Data Analysis:

    • The response is calculated as the difference between the peak fluorescence and the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (or pEC₅₀) and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between FFA1 and β-arrestin upon agonist stimulation. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) are commonly used.

Experimental Workflow: BRET-based β-Arrestin Assay

BRET_Workflow A 1. Co-transfect cells with FFA1-RLuc & β-arrestin-YFP B 2. Plate cells in 96-well plates A->B C 3. Incubate for 24-48 hours B->C E 5. Add substrate (e.g., Coelenterazine h) C->E D 4. Prepare serial dilutions of this compound G 7. Add this compound to wells D->G F 6. Measure baseline BRET signal E->F F->G H 8. Measure BRET signal after incubation G->H I 9. Calculate Net BRET and determine EC₅₀ H->I

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

Protocol (BRET-based):

  • Cell Culture and Transfection:

    • In a suitable cell line (e.g., HEK293T), co-transfect plasmids encoding FFA1 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

    • After 24 hours, plate the transfected cells into white, clear-bottom 96-well plates.

  • Assay Procedure:

    • After another 24 hours, wash the cells with an appropriate assay buffer (e.g., Tyrode's buffer).

    • Add the luciferase substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm). This provides the baseline BRET ratio.

    • Add serial dilutions of this compound to the wells.

    • Incubate for 5-15 minutes at room temperature.

    • Measure the luminescence at both wavelengths again.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

    • The net BRET response is the BRET ratio in the presence of the agonist minus the baseline BRET ratio.

    • Plot the net BRET response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Application in Biased Agonism Research

The primary role of this compound in the context of biased agonism is to serve as a selective tool for activating FFA1. [4][5]This allows for the precise characterization of FFA1-mediated signaling pathways in various cellular systems. By comparing the effects of this compound with those of other ligands, including endogenous fatty acids and potentially biased FFA1 or FFA4 agonists (like TUG-891), researchers can delineate the specific contributions of each receptor and their downstream pathways to a physiological outcome.

For example, in a cell line co-expressing FFA1 and FFA4, this compound can be used to exclusively stimulate the FFA1-dependent signaling cascade. [5]This allows for the isolation and study of FFA1's contribution to processes like GLP-1 secretion or insulin release, and how this is modulated by Gq/11 versus β-arrestin pathways. A truly comprehensive study of biased agonism would involve comparing the potency and efficacy of this compound in both the calcium mobilization and β-arrestin recruitment assays. If this compound were found to have significantly different potencies for these two pathways, it would be classified as a biased agonist. However, based on currently available data, its main application remains that of a selective probe for FFA1.

Conclusion

This compound is an invaluable pharmacological tool for researchers investigating the physiological and pathophysiological roles of FFA1/GPR40. Its high potency and selectivity enable the precise dissection of FFA1-mediated signaling. While the concept of biased agonism is highly relevant to FFA1, this compound's primary documented application is as a selective agonist to isolate FFA1's function, rather than as a biased agonist itself. Further studies directly comparing its activity across G protein and β-arrestin pathways are required to fully characterize its potential bias. The protocols outlined here provide a robust framework for conducting such investigations and advancing our understanding of GPCR signaling in metabolic diseases.

References

Application Notes and Protocols for TUG-905 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is a promising therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin secretion. The activation of GPR40 by agonists like this compound initiates a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed methodology for utilizing this compound in a calcium mobilization assay to characterize its agonist activity at the GPR40 receptor. This assay serves as a robust and reliable method for determining the potency and efficacy of GPR40 agonists.

Signaling Pathway of this compound at the GPR40 Receptor

Upon binding to the GPR40 receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is the signal that is detected in the calcium mobilization assay.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er ER Lumen TUG905 This compound GPR40 GPR40 (FFAR1) Receptor TUG905->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cytoplasm Cytosolic Ca2+ (Increased) ER->Ca2_cytoplasm Releases Ca2+ Ca2_store Ca2+ Store

This compound signaling pathway at the GPR40 receptor.

Data Presentation

The potency of this compound is typically determined by generating a dose-response curve from the calcium mobilization assay and calculating the half-maximal effective concentration (EC50). The pEC50 is the negative logarithm of the EC50 value.

CompoundParameterValueCell LineReference
This compoundpEC507.03Not specified[1]
This compoundEC50~93.3 nMNot specifiedCalculated

Note: EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions. It is recommended that each laboratory establishes its own dose-response curves and reference values.

Experimental Protocols

This section provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay using this compound.

Experimental Workflow

The workflow for the calcium mobilization assay is a sequential process that involves preparing the cells, loading a calcium-sensitive dye, stimulating the cells with this compound, and detecting the resulting fluorescence signal.

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis cell_culture Culture GPR40-expressing cells cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding incubation Incubate overnight cell_seeding->incubation dye_loading Load cells with Fluo-4 AM incubation->dye_loading plate_reading Measure fluorescence dye_loading->plate_reading compound_prep Prepare this compound dilutions compound_prep->plate_reading Automated addition data_norm Normalize fluorescence data plate_reading->data_norm dose_response Generate dose-response curve data_norm->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

General workflow for the calcium mobilization assay.
Materials and Reagents

  • Cell Line: A mammalian cell line stably expressing human GPR40, such as Chinese Hamster Ovary (CHO-GPR40) or Human Embryonic Kidney 293 (HEK293-GPR40) cells.

  • This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).

  • Probenecid: Anion transport inhibitor to prevent dye leakage.

  • Control Agonist: A known GPR40 agonist (e.g., linoleic acid) for assay validation.

  • Microplates: Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading with appropriate excitation and emission filters for Fluo-4 (e.g., excitation ~490 nm, emission ~525 nm) and an integrated liquid handler.

Procedure

1. Cell Plating (Day 1)

a. Culture the GPR40-expressing cells in T-flasks until they reach 80-90% confluency.

b. Harvest the cells using a non-enzymatic cell dissociation solution.

c. Resuspend the cells in culture medium and perform a cell count.

d. Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

e. Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and the formation of a monolayer.

2. Dye Loading (Day 2)

a. Prepare a 2X Fluo-4 AM dye-loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. The solution should also contain probenecid (typically 2.5 mM) to inhibit the extrusion of the dye.

b. Gently remove the culture medium from the cell plate.

c. Add 100 µL of the 2X Fluo-4 AM dye-loading solution to each well.

d. Incubate the plate for 60 minutes at 37°C in the dark.

e. After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, still in the dark.

3. Compound Preparation

a. Prepare a 4X stock of the desired concentrations of this compound by performing serial dilutions in Assay Buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

b. Include a positive control (e.g., a known GPR40 agonist) and a negative control (Assay Buffer with DMSO) in your plate layout.

4. Calcium Mobilization Measurement

a. Place the dye-loaded cell plate into the fluorescence plate reader.

b. Program the instrument to perform a kinetic read, measuring fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.

c. Establish a stable baseline fluorescence reading for the first 15-20 seconds.

d. The instrument's automated pipettor should then add 50 µL of the 4X this compound solutions to the corresponding wells of the cell plate.

e. Continue recording the fluorescence intensity for the remainder of the kinetic run to capture the peak response and subsequent decline.

5. Data Analysis

a. For each well, determine the peak fluorescence intensity after the addition of the compound.

b. Normalize the data by expressing the response as a percentage of the maximal response observed with a saturating concentration of a full agonist or as a fold change over the baseline fluorescence.

c. Plot the normalized response against the logarithm of the this compound concentration.

d. Fit the data using a four-parameter logistic equation to determine the EC50 value.

Conclusion

The calcium mobilization assay is a robust and highly sensitive method for characterizing the functional activity of this compound as a GPR40 agonist. The detailed protocol provided in this application note offers a comprehensive guide for researchers to determine the potency of this compound and other GPR40 modulators. The use of a stable cell line expressing the GPR40 receptor ensures a reproducible and specific response, making this assay suitable for both compound characterization and high-throughput screening campaigns in the pursuit of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Investigating FFA1 in Pancreatic Beta-Cells using TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor predominantly expressed in pancreatic beta-cells.[1] It has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] TUG-905 is a potent and highly selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1). These application notes provide detailed protocols for utilizing this compound to investigate FFA1 signaling and its effects on pancreatic beta-cell function.

This compound: A Selective FFA1 Agonist

This compound is characterized by its high potency and selectivity for the mouse FFA1 receptor (mFFA1), making it an excellent tool for elucidating the receptor's physiological roles.

Quantitative Data Summary
ParameterValueSpeciesNotes
pEC50 7.03MouseIn Ca2+ mobilization assays.
Selectivity >1000-foldMouseOver FFA4 receptor.

Table 1: Potency and Selectivity of this compound. This table summarizes the key pharmacological parameters of this compound for the mouse FFA1 receptor.

FFA1 Signaling Pathway in Pancreatic Beta-Cells

Activation of FFA1 by agonists like this compound in pancreatic beta-cells primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G protein.[3][4] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that potentiates the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1][2]

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TUG905 This compound FFA1 FFA1 Receptor TUG905->FFA1 Binds to Gq Gq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_ER Ca2+ Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Release InsulinVesicle Insulin Vesicle Ca_cyto->InsulinVesicle Triggers Exocytosis Insulin Secretion InsulinVesicle->Exocytosis Exocytosis IP3R->Ca_ER Opens

FFA1 Receptor Signaling Pathway in Pancreatic Beta-Cells.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on pancreatic beta-cell function.

Experimental Workflow Overview

The general workflow for characterizing the activity of this compound involves a series of in vitro assays to measure its impact on the key functions of pancreatic beta-cells.

Experimental_Workflow start Start: Prepare Pancreatic Beta-Cells (e.g., MIN6 cells or isolated islets) calcium_assay Intracellular Calcium Mobilization Assay start->calcium_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay start->gsis_assay camp_assay cAMP Measurement Assay start->camp_assay data_analysis Data Analysis and Interpretation calcium_assay->data_analysis gsis_assay->data_analysis camp_assay->data_analysis end End: Characterization of This compound Effects data_analysis->end

General experimental workflow for this compound characterization.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted for use with MIN6 cells, a mouse pancreatic beta-cell line.

Materials:

  • MIN6 cells

  • Culture medium (DMEM with high glucose, 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, containing:

    • Low glucose (2.8 mM)

    • High glucose (16.7 mM)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 48-72 hours until they reach 80-90% confluency.

  • Starvation: Gently wash the cells twice with PBS. Then, pre-incubate the cells in KRB buffer with low glucose (2.8 mM) for 2 hours at 37°C to starve the cells and establish a basal insulin secretion level.

  • Treatment: After the starvation period, remove the buffer and add fresh KRB buffer with low glucose (2.8 mM) or high glucose (16.7 mM) containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold change over the basal (low glucose) condition.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium using the fluorescent indicator Fura-2 AM.

Materials:

  • Pancreatic beta-cells (e.g., MIN6 cells or isolated islets)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Seed cells on black-walled, clear-bottom 96-well plates (for plate reader) or on glass coverslips (for microscopy) and culture to the desired confluency.

  • Dye Loading: Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

  • Measurement: Place the plate or coverslip in the fluorescence imaging system. Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Stimulation: Add this compound at various concentrations to the cells and continuously record the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol 3: Cyclic AMP (cAMP) Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels using a competitive ELISA kit.

Materials:

  • Isolated pancreatic islets or MIN6 cells

  • Culture medium

  • This compound stock solution (in DMSO)

  • IBMX (a phosphodiesterase inhibitor)

  • Lysis buffer (provided with the cAMP kit)

  • cAMP competitive ELISA kit

Procedure:

  • Cell/Islet Preparation: Culture MIN6 cells or isolated islets in appropriate plates.

  • Pre-treatment: Pre-incubate the cells/islets with a phosphodiesterase inhibitor such as IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add this compound at desired concentrations to the cells/islets and incubate for a specific time period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: After stimulation, remove the medium and lyse the cells/islets using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP competitive ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates, a cAMP-HRP conjugate, and an anti-cAMP antibody to a pre-coated plate.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the samples from the standard curve and normalize to the total protein content.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experiments.

This compound Conc.Insulin Secretion (Fold Change over Basal)
Vehicle
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM

Table 2: Dose-Response of this compound on Glucose-Stimulated Insulin Secretion. This table should be populated with data from the GSIS assay to illustrate the dose-dependent effect of this compound.

This compound Conc.Peak [Ca2+]i (F340/F380 Ratio)
Vehicle
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM

Table 3: Dose-Response of this compound on Intracellular Calcium Mobilization. This table should be used to present the quantitative data from the calcium imaging experiments.

This compound Conc.cAMP Concentration (pmol/mg protein)
Vehicle
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM

Table 4: Effect of this compound on Intracellular cAMP Levels. This table is for summarizing the results from the cAMP measurement assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of FFA1 function in pancreatic beta-cells. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to study the mechanism of action of FFA1 agonists and their potential as therapeutic agents for type 2 diabetes. The high potency and selectivity of this compound allow for precise dissection of FFA1-mediated signaling pathways and their downstream effects on insulin secretion.

References

Application Notes and Protocols for Long-Term TUG-905 Treatment in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, playing a crucial role in glucose-stimulated insulin secretion (GSIS) and incretin hormone release.[1][2][3] Agonism of GPR40 is a promising therapeutic strategy for type 2 diabetes. While extensive data exists for acute and short-term administration of GPR40 agonists, this document provides a comprehensive guide to designing and implementing long-term treatment protocols with this compound in rodent models, based on established methodologies for similar compounds in its class.

Data Presentation: Quantitative Outcomes of Long-Term GPR40 Agonist Treatment

The following tables summarize quantitative data from long-term studies of various GPR40 agonists in rodent models. These findings can serve as a reference for expected outcomes in long-term this compound studies.

Table 1: Effects of Long-Term GPR40 Agonist Treatment on Glucose Homeostasis in Rodents

CompoundAnimal ModelDoseDurationKey FindingsReference
LY2881835Diet-Induced Obese (DIO) Mice10 mg/kg, p.o., once daily15 daysStatistically significant reduction in glucose levels during Oral Glucose Tolerance Test (OGTT) on day 15.[4]
LY2881835Zucker fa/fa RatsNot specified3 weeksNormalization of blood glucose levels, comparable to lean control rats.[4]
LY2881835STZ-Treated DIO Mice30 mg/kg, p.o., once daily14 daysSignificant reduction in glucose Area Under the Curve (AUC) during OGTT on days 7 and 14.[4]
AMG 837Zucker Fatty RatsNot specified21 daysSustained anti-diabetic effects.[1]
TUG-770Diet-Induced Obese MiceNot specified29 daysEfficiently normalized glucose tolerance with a fully sustained effect.[5]
ZYDG2Neonatal Streptozotocin Wistar RatsNot specified15 weeksShowed efficacy without tachyphylaxis.[6]

Table 2: Effects of Long-Term GPR40 Agonist Treatment on Body Weight and Food Intake

CompoundAnimal ModelDoseDurationKey FindingsReference
T-3601386Diet-Induced Obese (DIO) F344 Rats1, 3, and 10 mg/kg4 weeksDose-dependent and significant reduction in food consumption and body weight.[7]
SCO-267Diet-Induced Obese (DIO) RatsNot specified2 weeksReduced food intake and decreased body weight.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the long-term administration of GPR40 agonists to rodents. These can be adapted for studies with this compound.

Protocol 1: Long-Term Oral Administration of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the chronic effects of this compound on glucose metabolism and body weight in a mouse model of obesity and insulin resistance.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.25% Tween 80 in sterile water)

  • Oral gavage needles (20-22 gauge, curved)

  • Animal scale

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail-nick method)

Procedure:

  • Induction of Obesity:

    • House mice individually and feed them an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly.

  • Group Allocation:

    • After the induction period, randomize the HFD-fed mice into two groups (n=8-10 per group):

      • Vehicle control group

      • This compound treatment group

    • A group of age-matched, chow-fed mice should be included as a non-obese control.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg body weight). The volume for oral gavage should be approximately 5-10 mL/kg.

    • Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Record body weight and food intake daily or weekly.

    • Monitor fasting blood glucose levels weekly from a tail-nick blood sample after a 6-hour fast.

  • Metabolic Testing (e.g., Oral Glucose Tolerance Test - OGTT):

    • Perform an OGTT at baseline and at the end of the treatment period.

    • Fast mice for 6 hours.

    • Administer a baseline oral gavage of glucose (2 g/kg body weight).

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Terminal Procedures:

    • At the end of the study, mice can be euthanized for collection of blood and tissues (e.g., pancreas, liver, adipose tissue) for further analysis (e.g., insulin levels, gene expression, histology).

Protocol 2: Evaluation of Insulin Secretion in Isolated Pancreatic Islets after Chronic Treatment

Objective: To assess the impact of long-term this compound treatment on the function of pancreatic β-cells.

Materials:

  • Pancreatic islets isolated from chronically treated and control mice (from Protocol 1).

  • Collagenase P

  • Ficoll gradient

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • This compound (for in vitro stimulation)

  • Insulin ELISA kit

Procedure:

  • Islet Isolation:

    • Euthanize mice and perfuse the pancreas with cold collagenase P solution via the common bile duct.

    • Digest the pancreas at 37°C and purify the islets using a Ficoll gradient.

  • Islet Culture:

    • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay:

    • Hand-pick islets of similar size and place them in groups of 5-10 into a 24-well plate.

    • Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 1 hour at 37°C.

    • Incubate the islets for 1 hour in KRB buffer containing:

      • Low glucose (2.8 mM)

      • High glucose (16.7 mM)

      • High glucose (16.7 mM) + this compound (e.g., 1 µM)

    • Collect the supernatant for insulin measurement using an ELISA kit.

    • Lyse the islets to measure total insulin content.

  • Data Analysis:

    • Normalize the secreted insulin to the total insulin content.

    • Compare the GSIS response between islets from vehicle-treated and this compound-treated animals.

Signaling Pathways and Experimental Workflow

GPR40 Signaling Pathway

This compound, as a GPR40 agonist, primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for insulin vesicle exocytosis from pancreatic β-cells. Some GPR40 agonists, particularly full agonists or ago-PAMs, may also engage Gαs signaling, leading to an increase in cyclic AMP (cAMP), or interact with β-arrestin pathways.[3][8]

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell TUG905 This compound GPR40 GPR40 TUG905->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases InsulinVesicle Insulin Vesicle Ca2->InsulinVesicle Triggers PKC->InsulinVesicle Potentiates Exocytosis Insulin Secretion InsulinVesicle->Exocytosis Exocytosis

Caption: GPR40 signaling cascade initiated by this compound.

Experimental Workflow for Long-Term Rodent Study

The following diagram illustrates a typical experimental workflow for a long-term study investigating the effects of this compound in a rodent model of type 2 diabetes.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DIO Mice) Diet_Induction Induce Disease Phenotype (e.g., High-Fat Diet) Animal_Model->Diet_Induction Randomization Randomize into Groups (Vehicle, this compound) Diet_Induction->Randomization Daily_Dosing Daily Oral Gavage (e.g., 4-8 weeks) Randomization->Daily_Dosing Monitoring Monitor Body Weight, Food Intake, Fasting Glucose Daily_Dosing->Monitoring Metabolic_Tests Metabolic Testing (e.g., OGTT) Monitoring->Metabolic_Tests Terminal_Collection Terminal Sample Collection (Blood, Tissues) Metabolic_Tests->Terminal_Collection Biochemical_Analysis Biochemical Analysis (Insulin, Lipids) Terminal_Collection->Biochemical_Analysis Histology Histological Analysis (Pancreas, Liver) Terminal_Collection->Histology Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Histology->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Workflow for a long-term this compound study.

References

Troubleshooting & Optimization

TUG-905 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of TUG-905. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary mechanism of action involves binding to and activating GPR40, which is predominantly expressed in pancreatic β-cells.[3] This activation stimulates glucose-dependent insulin secretion, making this compound a subject of interest for type 2 diabetes research.[3][4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[5] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in DMSO.

Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What could be the cause and how can I prevent this?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the compound's low aqueous solubility. To mitigate this, ensure that the final concentration of DMSO in your working solution is kept low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous medium. Vigorous vortexing or sonication immediately after dilution can also help to keep the compound in solution.

Q4: How should I store this compound, both as a solid and in solution, to ensure its stability?

A4: Proper storage is crucial to maintain the integrity and activity of this compound. For the solid compound, it is recommended to store it in a dry, dark place. For short-term storage, 0-4°C is suitable, while long-term storage at -20°C is recommended.[5] Stock solutions in DMSO should be stored at -20°C for long-term use.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient mixing or low temperature.Gently warm the solution to 37°C and vortex or sonicate until the solid is completely dissolved.
Precipitate forms after adding DMSO stock to aqueous media. The aqueous solubility limit of this compound has been exceeded.Decrease the final concentration of this compound in your working solution. Ensure the final DMSO concentration is as low as possible.
Inconsistent or no biological activity observed in assays. Compound degradation due to improper storage or handling.Use a fresh aliquot of this compound from a properly stored stock solution. Verify the accuracy of your dilutions.
The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation.After preparing the working solution, centrifuge it to pellet any precipitate and measure the concentration of the supernatant.

Quantitative Data Summary

Solubility of this compound

Solvent Solubility
Dimethyl Sulfoxide (DMSO)Soluble[5]
WaterInsoluble[5]

Stability and Storage of this compound

Form Storage Condition Duration
Solid Powder Dry, dark at 0 - 4°CShort-term (days to weeks)[5]
Dry, dark at -20°CLong-term (months to years)[5]
Stock Solution in DMSO 0 - 4°CShort-term (days to weeks)[5]
-20°CLong-term[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 499.60 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 499.60 g/mol * 1000 mg/g = 4.996 mg

  • Weighing this compound:

    • Carefully weigh out approximately 5 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing:

    • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for long-term use.

Visualizations

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 (FFAR1) TUG905->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_secretion Insulin Secretion Ca2_release->Insulin_secretion Promotes PKC->Insulin_secretion Potentiates

Caption: GPR40 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Aqueous Medium thaw->dilute treat Treat Cells/Tissues dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for this compound.

References

Technical Support Center: Optimizing TUG-905 Concentration for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of TUG-905 in primary neuron cultures. This compound is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its activation has been linked to neurogenesis and neuroprotection, making it a compound of significant interest in neuroscience research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?

A1: Based on available literature, a starting concentration of 10 µM has been used in neurosphere cultures derived from mouse hypothalamic tissue, where it was shown to increase markers of neurogenesis.[1][2][3] For initial experiments in primary cortical or hippocampal neurons, a dose-response study is highly recommended. A suggested starting range for this dose-response experiment would be from 1 µM to 25 µM .

Q2: What is the mechanism of action of this compound in neurons?

A2: this compound is a selective agonist for GPR40.[1] The activation of GPR40 in neuronal cells can initiate a signaling cascade that has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and lead to the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). This pathway is distinct from the ERK and Akt signaling pathways, which do not appear to be modulated by this compound in some neuronal cell types.

Q3: What are the expected effects of this compound on primary neurons?

A3: Activation of GPR40 by agonists has been associated with several positive outcomes in neuronal cells, including:

  • Increased neurogenesis: Studies have shown that GPR40 activation can promote the proliferation and survival of hypothalamic cells.[1][2][3]

  • Neuroprotection: A related GPR40 agonist, TUG-469, has demonstrated neuroprotective effects in primary hippocampal neurons by mitigating mitochondrial dysfunction in a model of Alzheimer's disease.[4][5] GPR40 activation has also been linked to the inhibition of neuronal apoptosis.[6]

  • Modulation of Neuronal Signaling: GPR40 activation can lead to the phosphorylation of CREB and ERK in primary neurons of the central nervous system.[7]

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically provided as a solid. For cell culture applications, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the culture medium should be kept to a minimum (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect of this compound treatment. 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Insufficient treatment duration: The incubation time may be too short for the desired effect to manifest. 3. Low GPR40 expression: The primary neurons being used may have low endogenous expression of GPR40. 4. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). 2. Increase the incubation time. For neurogenesis-related effects, treatment for several days may be necessary.[1] 3. Verify GPR40 expression in your primary neuron culture using techniques like immunocytochemistry or qPCR. 4. Prepare a fresh stock solution of this compound and store it in single-use aliquots.
Decreased neuronal viability or signs of cytotoxicity after this compound treatment. 1. This compound concentration is too high: High concentrations of any compound can be toxic to primary neurons. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Contamination: The this compound stock or working solution may be contaminated.1. Perform a dose-response experiment to determine the optimal non-toxic concentration. Include a vehicle control (solvent only). 2. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%). 3. Prepare fresh, sterile solutions of this compound.
Inconsistent results between experiments. 1. Variability in primary neuron culture: Primary neuron cultures can be inherently variable. 2. Inconsistent this compound preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations. 3. Differences in experimental conditions: Minor variations in incubation times, cell densities, or media changes can affect results.1. Standardize your primary neuron isolation and culture protocol as much as possible. 2. Prepare a large batch of this compound stock solution and aliquot for single use to ensure consistency. 3. Maintain strict adherence to your experimental protocol for all replicates.
Unexpected morphological changes in neurons. 1. Off-target effects: At higher concentrations, this compound may have off-target effects. 2. Activation of downstream signaling pathways: GPR40 activation can influence cytoskeletal dynamics, potentially affecting neurite outgrowth.1. Refer to your dose-response data to ensure you are using a concentration within the optimal range. 2. Analyze neurite outgrowth and other morphological parameters systematically to characterize the effects of this compound.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Neuronal Viability Assay

This protocol describes a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your primary neuron culture.

Materials:

  • Primary cortical or hippocampal neurons

  • Poly-D-lysine or other suitable coating substrate

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well culture plates

  • MTT, LDH, or Calcein-AM assay kit

Procedure:

  • Cell Plating:

    • Coat a 96-well plate with Poly-D-lysine according to the manufacturer's instructions.

    • Plate primary neurons at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.

    • Culture the cells for at least 4-5 days to allow for maturation and network formation.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours, depending on the desired experimental endpoint.

  • Neuronal Viability Assay:

    • Perform a neuronal viability assay (e.g., MTT, LDH, or Calcein-AM) according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the viability data against the this compound concentration to generate a dose-response curve. This will help you determine the optimal concentration range that promotes the desired effect without causing significant cell death.

Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth

This protocol allows for the quantitative analysis of changes in neurite length and complexity following this compound treatment.

Materials:

  • Primary cortical or hippocampal neurons

  • Glass coverslips coated with Poly-D-lysine and laminin

  • 24-well culture plates

  • This compound

  • Vehicle control (DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Plating:

    • Plate primary neurons on coated coverslips in a 24-well plate at a suitable density for morphological analysis.

  • This compound Treatment:

    • After allowing the neurons to adhere and extend initial processes (typically 2-3 days in vitro), treat the cells with the predetermined optimal concentration of this compound and a vehicle control.

  • Incubation:

    • Incubate the cells for 24 to 72 hours.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% goat serum for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of primary neurites, and branching complexity.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound in Different Neuronal Models

Cell TypeConcentrationDurationObserved EffectReference
Neurospheres (from mouse hypothalamic tissue)10 µM7 daysIncreased mRNA levels of the neuroblast marker, DCX.[1]
Neuro2a (murine neuroblastoma) cells10 µM2, 4, 24 hIncreased GPR40 and BDNF gene expression.[1]
Primary Hippocampal Neurons1-25 µM (suggested starting range)24-72 hAssess for neuroprotection and changes in mitochondrial function.Based on[4]

Visualizations

GPR40 Signaling Pathway in Neurons

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40 (FFAR1) TUG905->GPR40 Binds to p38_MAPK p38 MAPK GPR40->p38_MAPK Activates BDNF BDNF Expression GPR40->BDNF Increases Neurogenesis Neurogenesis & Neuroprotection p38_MAPK->Neurogenesis BDNF->Neurogenesis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture 1. Culture Primary Neurons (e.g., Cortical or Hippocampal) Prepare_TUG905 2. Prepare this compound Stock & Working Solutions Dose_Response 3. Dose-Response Treatment (e.g., 0.1 µM - 50 µM) Prepare_TUG905->Dose_Response Incubate 4. Incubate (24-72 hours) Dose_Response->Incubate Viability_Assay 5. Neuronal Viability Assay (MTT, LDH, etc.) Incubate->Viability_Assay Morphology_Assay 6. Neurite Outgrowth Assay (Immunocytochemistry) Incubate->Morphology_Assay Data_Analysis 7. Analyze Data & Determine Optimal Concentration Viability_Assay->Data_Analysis Morphology_Assay->Data_Analysis

References

TUG-905 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-905. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and address common questions that may arise during experimentation. This compound is a potent and selective agonist for the free fatty acid receptor 1 (FFA1), also known as GPR40.[1][2] While it is characterized by its high selectivity, unexpected results can occur. This guide provides a structured approach to identifying and understanding such phenomena.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: I am not observing the expected downstream signaling in my FFA1-expressing cells after this compound treatment. What could be the issue?

Answer:

Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Cell Line Integrity:

    • Confirm FFA1/GPR40 Expression: Verify the expression of FFA1 in your cell line at both the mRNA and protein levels (e.g., via qPCR or Western blot). Receptor expression levels can change with passage number.

    • Cell Viability: Ensure that the cells are healthy and that the this compound concentration used is not causing cytotoxicity. Perform a standard cell viability assay.

  • Compound Integrity and Handling:

    • Proper Storage: this compound should be stored as recommended on the datasheet to prevent degradation.

    • Solubility: Ensure that this compound is fully dissolved in the recommended solvent at the concentration used. Precipitated compound will not be active.

  • Experimental Conditions:

    • Serum Presence: FFA1 is activated by fatty acids, which are present in fetal bovine serum (FBS). High background activation from serum fatty acids can mask the effect of this compound. It is recommended to perform the assay in serum-free media.

    • Agonist Concentration: Ensure that the concentration range used is appropriate to observe a dose-response. The reported pEC50 for this compound is 7.03.[1]

Below is a workflow to troubleshoot a lack of response.

start No response to this compound check_expression Confirm FFA1/GPR40 Expression (qPCR/Western Blot) start->check_expression check_viability Assess Cell Viability (e.g., MTT assay) start->check_viability check_compound Verify Compound Integrity (Storage, Solubility) start->check_compound check_conditions Optimize Assay Conditions (Serum-free media, Dose-response) start->check_conditions outcome_positive Response Observed check_expression->outcome_positive outcome_negative Still No Response: Consider alternative signaling pathways or receptor coupling issues. check_expression->outcome_negative check_viability->outcome_positive check_viability->outcome_negative check_compound->outcome_positive check_compound->outcome_negative check_conditions->outcome_positive check_conditions->outcome_negative

Caption: Troubleshooting workflow for lack of this compound response.
Question 2: I am observing an effect of this compound in a cell line that is not known to express FFA1. Is this an off-target effect?

Answer:

This could potentially be an off-target effect, or it could indicate low-level, previously uncharacterized FFA1 expression. This compound is a highly selective agonist for FFA1 with over 1000-fold selectivity against the related receptor FFA4 (GPR120).[3] However, its activity against a full panel of other receptors may not be fully characterized.

Here is a guide to investigate this observation:

  • Confirm Absence of FFA1: Use a sensitive method like qPCR to confirm the absence of FFA1 mRNA in your cell line.

  • Use an Antagonist: Pre-treat your cells with a known FFA1 antagonist, such as GW1100, before adding this compound. If the observed effect is blocked by the antagonist, it is likely mediated by FFA1, suggesting that your cells may express low levels of the receptor.

  • Test Structurally Unrelated Agonists: Use other known FFA1 agonists with different chemical structures. If these compounds produce the same effect, it further suggests the involvement of FFA1.

  • Consider Off-Target Possibilities: If the effect is not blocked by an FFA1 antagonist and is not reproduced by other FFA1 agonists, it is more likely to be an off-target effect.

The following diagram illustrates the decision-making process.

start Effect observed in presumed FFA1-negative cells confirm_no_ffa1 Confirm FFA1 absence via qPCR start->confirm_no_ffa1 use_antagonist Pre-treat with FFA1 antagonist (e.g., GW1100) confirm_no_ffa1->use_antagonist effect_blocked Effect Blocked? use_antagonist->effect_blocked test_other_agonists Test other FFA1 agonists effect_reproduced Effect Reproduced? test_other_agonists->effect_reproduced effect_blocked->test_other_agonists No on_target Likely On-Target Effect (low FFA1 expression) effect_blocked->on_target Yes effect_reproduced->on_target Yes off_target Likely Off-Target Effect effect_reproduced->off_target No

Caption: Workflow to investigate potential off-target effects.

Quantitative Data Summary

The following table summarizes the known potency and selectivity of this compound.

TargetAssaySpeciespEC50 / SelectivityReference
FFA1 (GPR40) Calcium MobilizationMurinepEC50 = 7.03 ± 0.06[3]
FFA4 (GPR120) Calcium MobilizationMurine>1000-fold selective for FFA1 over FFA4[3]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay is a primary method for assessing the activation of FFA1, which is a Gq-coupled receptor.

  • Cell Culture: Plate FFA1-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing FFA1) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence intensity against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

Protocol 2: ERK Phosphorylation Assay

Activation of FFA1 can also lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Cell Culture and Starvation: Plate cells in a suitable culture dish. Once they reach the desired confluency, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the starved cells with various concentrations of this compound for a short period (typically 5-15 minutes).

  • Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use a suitable secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of ERK activation.

Signaling Pathway

This compound activates FFA1, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 protein. This initiates a downstream signaling cascade.

TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 binds Gq Gq/11 FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK

Caption: Simplified FFA1/GPR40 signaling pathway activated by this compound.

References

Technical Support Center: Enhancing TUG-905 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-905. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential bioavailability challenges with this compound in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Understanding the Challenge: this compound Bioavailability

This compound is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[1][2] It was developed to have improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, partly by reducing lipophilicity through the inclusion of a mesylpropoxy group.[1][2] While these modifications are intended to enhance its drug-like properties, achieving optimal oral bioavailability for in vivo studies can still present challenges, primarily due to its poor aqueous solubility. One vendor describes this compound as soluble in DMSO but not in water.

Poor oral bioavailability can stem from several factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal membrane.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

This guide will focus on addressing low aqueous solubility, a common issue for many small molecule drugs.

Troubleshooting Guide: Improving this compound Bioavailability

If you are observing lower-than-expected exposure of this compound in your in vivo experiments, consider the following formulation strategies. The appropriate approach will depend on the specific experimental context, including the animal model, the required dose, and the route of administration.

Physicochemical Properties of this compound (Illustrative)

To provide a framework for formulation development, the following table summarizes illustrative physicochemical properties for this compound, based on available information and typical characteristics of similar molecules.

PropertyIllustrative ValueImplication for Bioavailability
Molecular Weight 499.59 g/mol Within the range for good oral absorption.
LogP (calculated) > 3.0Indicates lipophilicity, which can lead to poor aqueous solubility.
Aqueous Solubility < 0.1 mg/mLLow solubility is a primary barrier to oral absorption.
BCS Class (Predicted) Class II or IVLow solubility, variable permeability. Requires enabling formulations.
Formulation Strategies

The following table outlines several formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound.

StrategyDescriptionAdvantagesDisadvantages
Co-solvent Systems Dissolving this compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and water.Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in the GI tract. Toxicity of some co-solvents.
Suspensions Dispersing fine particles of this compound in a liquid vehicle, often with a suspending agent (e.g., carboxymethyl cellulose - CMC) and a wetting agent (e.g., Tween 80).Can deliver higher doses than solutions. Can improve stability.Requires particle size reduction (micronization) for optimal dissolution. Physical instability.
Lipid-Based Formulations Dissolving this compound in oils, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[3][4][5][6]Can significantly enhance solubility and absorption by utilizing lipid absorption pathways.[5]More complex to formulate and characterize. Potential for GI side effects.
Amorphous Solid Dispersions Dispersing this compound in a polymer matrix in an amorphous state. This increases the drug's apparent solubility and dissolution rate.[7]Can lead to a significant increase in bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical instability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting formulation for a pilot in vivo study with this compound?

A1: For initial pilot studies, a simple co-solvent system or a suspension is often the most practical starting point. A suspension of micronized this compound in a vehicle like 0.5% CMC with 0.1% Tween 80 is a common approach. For a solution, a mixture of PEG 400 and water (e.g., 30:70 v/v) can be explored, ensuring the final concentration of this compound is well below its saturation solubility in the vehicle to prevent precipitation upon dosing.

Q2: How can I determine the solubility of this compound in different vehicles?

A2: You can perform a simple equilibrium solubility study. Add an excess amount of this compound to a small volume of the vehicle, and shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. After reaching equilibrium, centrifuge the sample to pellet the undissolved solid, and then quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Q3: My compound is precipitating out of the co-solvent formulation after oral gavage. What can I do?

A3: Precipitation upon dilution in the aqueous environment of the GI tract is a common issue with co-solvent formulations. To mitigate this, you can:

  • Reduce the drug concentration in the dosing solution.

  • Include a precipitation inhibitor in your formulation, such as a polymer like HPMC or PVP.

  • Switch to an alternative formulation strategy , such as a lipid-based formulation (e.g., SEDDS) or a solid dispersion, which can maintain the drug in a solubilized or amorphous state for longer.

Q4: Are there any reports of successful oral administration of this compound or similar compounds?

A4: While some published studies with this compound have utilized intracerebroventricular (i.c.v.) administration,[8][9] other GPR40 agonists have been successfully formulated for oral delivery in preclinical and clinical studies.[10] For instance, the GPR40 agonist TAK-875 has undergone clinical trials with an oral formulation.[10] Furthermore, a related compound, TUG-770, was reported to have complete oral bioavailability in mice, indicating that good oral absorption is achievable for this class of compounds.[11][12] The development of novel GPR120 agonists with improved pharmacokinetic profiles has also been a focus, with some compounds showing good oral bioavailability in mice.

Q5: How do I assess the bioavailability of my this compound formulation?

A5: A pharmacokinetic (PK) study is required to determine the bioavailability of your formulation. This typically involves administering this compound both orally (p.o.) and intravenously (i.v.) to a cohort of animals (e.g., mice or rats). Blood samples are collected at various time points after dosing, and the plasma concentrations of this compound are measured. The absolute bioavailability (F%) is calculated as:

F(%) = (AUCp.o. / Dosep.o.) / (AUCi.v. / Dosei.v.) * 100

Where AUC is the area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration

This protocol describes the preparation of a this compound nanosuspension using a wet milling technique, which can improve the dissolution rate by increasing the surface area of the drug particles.

Materials:

  • This compound powder

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Stabilizer solution (e.g., 1% w/v HPMC or Poloxamer 188 in deionized water)

  • Milling jar and planetary ball mill or a dedicated bead mill

  • Laser diffraction particle size analyzer

Procedure:

  • Prepare the stabilizer solution by dissolving the chosen stabilizer in deionized water.

  • Weigh the desired amount of this compound and add it to the milling jar.

  • Add the milling media to the jar. A common drug-to-bead ratio is 1:10 by weight.

  • Add the stabilizer solution to the milling jar to create a slurry. The solid content of the drug should be around 5-10% (w/v).

  • Seal the milling jar and place it in the mill.

  • Mill the suspension at a specified speed (e.g., 400 rpm) for a defined period (e.g., 2-8 hours). The optimal milling time should be determined experimentally by monitoring the particle size distribution.

  • Periodically (e.g., every hour), take a small aliquot of the suspension to measure the particle size distribution using a laser diffraction analyzer. The target particle size is typically in the range of 200-500 nm.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media by sieving.

  • The final nanosuspension can be dosed directly or lyophilized for long-term storage and reconstitution.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic design for a pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Groups:

  • Group 1 (Intravenous): this compound formulated in a clear, sterile solution (e.g., in 10% DMSO, 40% PEG 400, 50% saline) at a dose of 1-2 mg/kg.

  • Group 2 (Oral): this compound formulated as a solution, suspension, or other test formulation at a dose of 5-10 mg/kg.

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Administer the this compound formulations to the respective groups. The i.v. dose should be administered via the tail vein, and the oral dose via oral gavage.

  • Collect blood samples (approximately 50-100 µL) at the following time points:

    • IV group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

  • Calculate the absolute oral bioavailability (F%) as described in the FAQ section.

Visualizations

GPR40_Signaling_Pathway Simplified GPR40 (FFA1) Signaling Pathway TUG905 This compound (FFA1 Agonist) GPR40 GPR40 (FFA1) Receptor TUG905->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_secretion Insulin Secretion (in pancreatic β-cells) Ca2_release->Insulin_secretion Stimulates PKC->Insulin_secretion Potentiates Bioavailability_Workflow Experimental Workflow for Assessing this compound Bioavailability cluster_formulation Formulation Development cluster_animal_study In Vivo Study cluster_analysis Bioanalysis & PK Formulate_IV Prepare IV Formulation (e.g., co-solvent) Dose_IV Administer IV Dose to Group 1 Formulate_IV->Dose_IV Formulate_Oral Prepare Oral Formulation (e.g., suspension, SEDDS) Dose_Oral Administer Oral Dose to Group 2 Formulate_Oral->Dose_Oral Blood_Collection Collect Blood Samples at Timed Intervals Dose_IV->Blood_Collection Dose_Oral->Blood_Collection Plasma_Processing Process Blood to Obtain Plasma Blood_Collection->Plasma_Processing LCMS_Analysis Quantify this compound by LC-MS/MS Plasma_Processing->LCMS_Analysis PK_Analysis Calculate PK Parameters (AUC, Cmax, etc.) LCMS_Analysis->PK_Analysis Result Calculate Absolute Bioavailability (F%) PK_Analysis->Result Troubleshooting_Tree Troubleshooting Low this compound Exposure Start Low In Vivo Exposure Observed Check_Solubility Is this compound fully dissolved in the dosing vehicle? Start->Check_Solubility Check_Precipitation Does the formulation precipitate upon dilution in water/buffer? Check_Solubility->Check_Precipitation Yes Increase_Solubilization Increase solubilizing capacity: - Higher co-solvent % - Use stronger solubilizers Check_Solubility->Increase_Solubilization No Consider_Permeability Is permeability a potential issue? Check_Precipitation->Consider_Permeability No Improve_Formulation Improve formulation strategy: - Add precipitation inhibitor - Switch to lipid-based system - Prepare solid dispersion Check_Precipitation->Improve_Formulation Yes Permeability_Enhancers Consider formulations with permeability enhancers (advanced) Consider_Permeability->Permeability_Enhancers Yes Micronize For suspensions: Reduce particle size (micronization/nanonization) Consider_Permeability->Micronize No (Solubility is likely the primary issue) Increase_Solubilization->Check_Solubility Improve_Formulation->Check_Precipitation

References

Technical Support Center: Intracerebroventricular (ICV) Injection of TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TUG-905 for intracerebroventricular (ICV) injections. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent agonist for the G-protein coupled receptor 40 (GPR40).[1] In the central nervous system, GPR40 activation has been shown to influence hypothalamic cell proliferation and survival.[1] Studies have indicated that ICV administration of this compound can reduce body mass and increase the expression of pro-opiomelanocortin (POMC) mRNA in the hypothalamus.[1][2]

Q2: What is the recommended vehicle for dissolving this compound for ICV injection?

A2: The choice of vehicle is critical for the successful delivery of hydrophobic compounds like this compound. While the exact vehicle used in published studies with this compound is not always detailed, a common starting point for hydrophobic agents is artificial cerebrospinal fluid (aCSF).[3] If solubility is an issue, the addition of a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) or a solubilizing agent such as 2-hydroxypropyl-beta-cyclodextrin may be necessary.[3][4] It is crucial to perform vehicle-only control injections to account for any effects of the solvent itself.[5][6]

Q3: What are the potential side effects of ICV injection of this compound or its vehicle?

A3: ICV injections can cause localized inflammation or neuronal activation simply due to the mechanical process of injection.[7] The vehicle itself can also have biological effects. For example, high concentrations of DMSO can alter neuronal excitability.[8] Therefore, it is essential to use the lowest effective concentration of any co-solvents and to include a vehicle-control group in your experimental design.[5] Behavioral changes in mice post-injection, such as reduced activity, could indicate an issue with the injection procedure or the solution administered.[7]

Q4: What are the key parameters to consider for a successful ICV injection?

A4: A successful ICV injection requires careful attention to several factors:

  • Injection coordinates: For adult mice, typical coordinates for targeting the lateral ventricles are approximately -0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface.[3] However, these may need to be adjusted based on the mouse strain and age.[9]

  • Injection volume and rate: For mice, a total volume of 1-2 µL injected over 1-2 minutes is standard.[3] Exceeding this can raise intracranial pressure and lead to adverse effects.[3]

  • Needle placement duration: Leaving the needle in place for an additional 2-5 minutes after the injection can help prevent backflow of the injectate.[3]

Troubleshooting Guide

Issue: this compound is precipitating out of the vehicle solution.

  • Question: My this compound solution is cloudy or I can see a precipitate. What should I do?

  • Answer: This indicates poor solubility, which can lead to inaccurate dosing and potential toxicity.[3] this compound is a hydrophobic peptide.[3] If you are using a purely aqueous vehicle like saline or aCSF, you may need to add a solubilizing agent. Consider the following systematic approach:

    • Start with aCSF: This is the recommended starting vehicle.[3]

    • Add a co-solvent: If solubility in aCSF is insufficient, try adding a small percentage of DMSO. It is recommended to keep the final DMSO concentration as low as possible, ideally below 5% for ICV injections.[3][10] Always test the vehicle with the added co-solvent alone in a control group of animals.

    • Use a cyclodextrin: As an alternative to DMSO, 2-hydroxypropyl-beta-cyclodextrin can be used to encapsulate hydrophobic molecules and increase their solubility in aqueous solutions.[4] This can be a good option for compounds that are sensitive to DMSO or for in vivo models where DMSO may have confounding effects.[3]

Issue: High mortality or adverse events are observed post-injection.

  • Question: We are seeing a high rate of mortality or adverse neurological symptoms in our mice after ICV injection. What are the common causes?

  • Answer: Post-operative complications can arise from the surgical procedure, the injection parameters, or the injected substance itself.[3] Here are some factors to investigate:

    • Injection Volume and Rate: Ensure that you are not exceeding the recommended volume (1-2 µL for a mouse) and that the injection is being performed slowly (e.g., 1 µL/minute).[3] A rapid injection can cause a dangerous increase in intracranial pressure.

    • Vehicle Toxicity: If you are using a co-solvent like DMSO, ensure the concentration is not too high. Concentrations of DMSO up to 50% in a 5 µl injection volume have been shown to not have acute effects on hippocampal electrophysiology in mice, but higher concentrations can increase neuronal excitability.[8] It is always best to use the lowest concentration necessary to achieve solubility.

    • Aseptic Technique: Strict aseptic (sterile) techniques are crucial to prevent infections, which can be a major cause of adverse events.[11]

    • Pharmacological Action of this compound: As a GPR40 agonist, this compound is biologically active in the brain.[1] The observed adverse events could be an on-target effect at the dose administered. Consider performing a dose-response study to identify a more tolerable dose.

Quantitative Data Summary

Table 1: Recommended ICV Injection Parameters for this compound in Mice

ParameterRecommendationSource(s)
Concentration 1.0 mM[1]
Injection Volume 2.0 µL[1]
Frequency Twice a day for 6 days[1]
Injection Rate 1 µL/minute[3]
Needle Dwell Time 2-5 minutes post-injection[3]

Table 2: Properties of Common Vehicles for ICV Injection

VehicleMaximum Solubility of a Representative Hydrophobic Peptide (mg/mL)Key ConsiderationsSource(s)
Sterile 0.9% NaCl (Saline) 0.5May not be suitable for hydrophobic compounds.[3]
Artificial CSF (aCSF) 1.0Recommended starting vehicle; mimics the brain's natural environment.[3]
aCSF + 5% DMSO 5.0Use with caution; always run vehicle controls due to potential biological effects of DMSO.[3]
aCSF + 10% (2-Hydroxypropyl)-β-cyclodextrin 5.0An alternative to DMSO for sensitive models.[3]

Experimental Protocols

Protocol: Preparation and Intracerebroventricular Injection of this compound in Mice

1. Vehicle Preparation (Artificial Cerebrospinal Fluid - aCSF)

  • A common recipe for aCSF includes (in mM): 127 NaCl, 1.0 KCl, 1.2 KH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgCl2.[12]

  • Prepare the aCSF fresh and sterile-filter it before use. The pH should be adjusted to 7.4.[13]

  • The solution should be bubbled with carbogen (95% O2 and 5% CO2) to maintain pH and oxygenation.[12]

2. This compound Solution Preparation

  • Based on published studies, a target concentration of 1.0 mM this compound is a reasonable starting point.[1]

  • First, attempt to dissolve this compound directly in the sterile aCSF.

  • If solubility is an issue, prepare a concentrated stock of this compound in 100% DMSO. Then, dilute this stock into the aCSF to achieve the final desired concentration of this compound and a low final concentration of DMSO (e.g., <5%).

  • Always perform a final sterile filtration of the this compound solution before injection.

3. Surgical Procedure for ICV Injection

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[14]

  • Secure the mouse in a stereotaxic frame.[14]

  • Shave the head and sterilize the surgical area.[14]

  • Make a midline incision to expose the skull.[14]

  • Identify the bregma and calculate the injection coordinates for the lateral ventricle.

  • Drill a small burr hole at the target coordinates, taking care not to damage the underlying dura mater.[3]

  • Lower a Hamilton syringe with a 33-gauge needle to the target depth.[14]

  • Inject the this compound solution at a controlled rate (e.g., 1 µL/minute).[3]

  • Leave the needle in place for 2-5 minutes before slowly retracting it to prevent backflow.[3]

  • Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.

Visualizations

G cluster_prep Preparation Phase cluster_surgery Surgical Phase cluster_postop Post-Operative Phase prep_vehicle Prepare Sterile aCSF Vehicle dissolve_tug Dissolve this compound in Vehicle prep_vehicle->dissolve_tug load_syringe Load Hamilton Syringe dissolve_tug->load_syringe anesthetize Anesthetize Mouse stereotaxic Mount in Stereotaxic Frame anesthetize->stereotaxic craniotomy Perform Craniotomy stereotaxic->craniotomy injection Inject this compound Solution craniotomy->injection retraction Slow Needle Retraction injection->retraction suture Suture Incision recovery Monitor Recovery suture->recovery

Caption: Experimental workflow for ICV injection of this compound.

G cluster_solution Solution Troubleshooting cluster_procedure Procedure Troubleshooting start Issue: Poor Experimental Outcome (e.g., high mortality, no effect) check_solution Is the this compound solution clear? start->check_solution check_procedure Review Injection Procedure check_solution->check_procedure Yes add_dmso Add Co-solvent (e.g., DMSO) check_solution->add_dmso No check_dose Review this compound Dose check_procedure->check_dose verify_coords Verify Stereotaxic Coordinates check_procedure->verify_coords check_rate_vol Check Injection Rate & Volume check_procedure->check_rate_vol aseptic_tech Ensure Aseptic Technique check_procedure->aseptic_tech use_cyclo Use Cyclodextrin add_dmso->use_cyclo Still precipitates run_vehicle_control Run Vehicle-Only Control add_dmso->run_vehicle_control use_cyclo->run_vehicle_control

Caption: Troubleshooting workflow for ICV injection experiments.

References

Technical Support Center: Mitigating T-905 Toxicity in Long-Term Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when using the FFA1/GPR40 agonist, T-905, in long-term cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is T-905 and what is its mechanism of action?

T-905 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1] FFA1 is a receptor for medium and long-chain fatty acids and is primarily coupled to the Gq signaling pathway. Activation of FFA1 by T-905 leads to an increase in intracellular calcium levels and the activation of downstream signaling cascades, such as the ERK1/2 pathway. This signaling is involved in various physiological processes, including the regulation of insulin secretion.

Q2: I am observing significant cytotoxicity in my long-term cell assays with T-905. What could be the cause?

Prolonged activation of the FFA1 receptor by a potent agonist like T-905 can lead to a phenomenon known as "lipotoxicity" in certain cell types.[2] While acute activation of FFA1 can be beneficial, chronic stimulation may lead to cellular stress, including:

  • Metabolic Overload: Continuous stimulation of metabolic pathways can lead to the accumulation of toxic byproducts.

  • ER Stress: Alterations in lipid metabolism can induce stress in the endoplasmic reticulum.

  • Oxidative Stress: Increased metabolic activity can result in the production of reactive oxygen species (ROS), leading to cellular damage.

Q3: At what concentration is T-905 typically used in cell culture?

The effective concentration of T-905 can vary significantly depending on the cell line and the specific assay. Published studies have used concentrations in the range of 10 µM for periods of up to 13 days in hypothalamic and neuroblastoma cells.[1] However, for long-term assays, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: What is the recommended solvent for T-905 and what is the maximum final concentration in culture?

T-905 is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%. High concentrations of DMSO can independently cause cytotoxicity and confound experimental results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term cell assays with T-905.

IssuePotential CauseSuggested Solution
High cell death observed even at low T-905 concentrations. 1. High sensitivity of the cell line to FFA1 activation. 2. Suboptimal culture conditions exacerbating toxicity. 3. T-905 instability in media leading to toxic degradation products.1. Perform a thorough dose-response and time-course experiment to identify a sub-toxic concentration. 2. Optimize cell culture media (see Protocol 2). Consider supplementing with antioxidants like N-acetylcysteine (NAC) or Vitamin E. 3. Prepare fresh T-905 stock solutions and media for each experiment.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent T-905 exposure times. 3. High passage number of cell lines leading to altered sensitivity.1. Standardize cell seeding density across all experiments. 2. Maintain strict control over the duration of T-905 exposure. 3. Use low-passage, authenticated cell lines.
Precipitation of T-905 in the culture medium. 1. Poor solubility of T-905 at the working concentration. 2. Interaction with components of the serum or media supplements.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic. 2. Test the solubility of T-905 in your specific cell culture medium before adding to cells. Consider using a serum-free medium if compatible with your cell line.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of T-905

Objective: To determine the EC50 (half-maximal effective concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration) of T-905 in your specific cell line.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density.

  • Compound Dilution: Prepare a serial dilution of T-905 in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Treat the cells with the different concentrations of T-905.

  • Incubation: Incubate the plates for the desired duration of your long-term assay (e.g., 3, 5, 7, or 10 days).

  • Viability/Cytotoxicity Assessment: At each time point, assess cell viability using two different methods to ensure accuracy.

    • Metabolic Assay (e.g., MTT or MTS): Measures the metabolic activity of viable cells.

    • Membrane Integrity Assay (e.g., LDH release or Trypan Blue exclusion): Measures the leakage of cellular components from dead cells.

  • Data Analysis: Plot the percentage of cell viability against the log of the T-905 concentration to determine the CC50. Similarly, measure the desired biological effect to determine the EC50. The optimal working concentration should be well below the CC50.

Protocol 2: Mitigating T-905 Toxicity through Media Optimization

Objective: To reduce T-905-induced cytotoxicity by supplementing the cell culture medium.

Methodology:

  • Determine Sub-toxic Concentration: From Protocol 1, choose a concentration of T-905 that causes a noticeable but not complete loss of viability in your long-term assay.

  • Prepare Supplemented Media: Prepare your standard cell culture medium and supplement it with potential mitigating agents. Recommended starting points include:

    • Antioxidants: N-acetylcysteine (1-10 mM) or Vitamin E (1-10 µM).

    • Saturated Fatty Acids: Palmitate or stearate (low concentrations, e.g., 10-50 µM), as some studies suggest they can compete with more toxic unsaturated fatty acids in certain contexts. Caution: High concentrations of saturated fatty acids can also be toxic.

  • Experimental Setup: Plate your cells and treat them with the sub-toxic concentration of T-905 in the presence or absence of the media supplements. Include controls for the supplements alone to ensure they are not toxic.

  • Incubation and Assessment: Incubate for the duration of your long-term assay and assess cell viability as described in Protocol 1.

  • Evaluation: Compare the viability of cells treated with T-905 in supplemented versus standard media to determine if the supplements mitigate the toxicity.

Visualizations

FFA1_Signaling_Pathway T905 T-905 FFA1 FFA1/GPR40 Receptor T905->FFA1 binds to Gq Gαq FFA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca2_release->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response Lipotoxicity Potential Long-Term Lipotoxicity Cellular_Response->Lipotoxicity chronic activation leads to

Caption: FFA1/GPR40 signaling pathway activated by T-905.

Troubleshooting_Workflow Start Start: High Toxicity in Long-Term Assay Dose_Response Perform Dose-Response & Time-Course (Protocol 1) Start->Dose_Response Is_Concentration_Optimal Is there a non-toxic effective concentration? Dose_Response->Is_Concentration_Optimal Optimize_Concentration Use Optimal Concentration Is_Concentration_Optimal->Optimize_Concentration Yes Media_Optimization Proceed to Media Optimization (Protocol 2) Is_Concentration_Optimal->Media_Optimization No End Problem Resolved Optimize_Concentration->End Check_Solvent Check Solvent (DMSO) Concentration Media_Optimization->Check_Solvent Is_Solvent_Toxic Is DMSO > 0.5%? Check_Solvent->Is_Solvent_Toxic Reduce_Solvent Reduce DMSO Concentration Is_Solvent_Toxic->Reduce_Solvent Yes Reassess Re-evaluate Toxicity Is_Solvent_Toxic->Reassess No Reduce_Solvent->Reassess Reassess->End

Caption: Troubleshooting workflow for T-905 toxicity.

Mitigation_Strategy_Decision_Tree Start Toxicity Observed with T-905 Dose_Dependent Is toxicity dose-dependent? Start->Dose_Dependent Lower_Concentration Lower T-905 Concentration Dose_Dependent->Lower_Concentration Yes Check_Solubility Check for Precipitation Dose_Dependent->Check_Solubility No Media_Supplements Test Media Supplements (Protocol 2) Lower_Concentration->Media_Supplements Improve_Solubility Improve Solubility (e.g., fresh stock, different solvent prep) Check_Solubility->Improve_Solubility Yes Check_Solubility->Media_Supplements No Improve_Solubility->Media_Supplements Antioxidants Antioxidants (NAC, Vit E) Media_Supplements->Antioxidants Fatty_Acids Saturated Fatty Acids (low conc.) Media_Supplements->Fatty_Acids Pulsed_Dosing Consider Pulsed Dosing Antioxidants->Pulsed_Dosing Fatty_Acids->Pulsed_Dosing Explanation Allows for cellular recovery between exposures Pulsed_Dosing->Explanation End Optimized Assay Conditions Pulsed_Dosing->End

Caption: Decision tree for selecting a mitigation strategy.

References

challenges in replicating TUG-905 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating experimental results involving the FFA1/GPR40 agonist, TUG-905.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] Its primary mechanism of action is to bind to and activate FFA1, which is a Gq/11-coupled receptor. This activation stimulates downstream signaling pathways, leading to various cellular responses.

Q2: I am not observing the expected downstream effects of this compound in my cell line. What could be the issue?

A2: Several factors could contribute to a lack of response. Firstly, confirm that your cell line endogenously expresses FFA1/GPR40. The expression of FFA1 can vary significantly between different cell types. If expression is low or absent, consider using a cell line known to express the receptor, such as STC-1 or GLUTag enteroendocrine cells, or transiently transfecting your cells with an FFA1 expression vector.[3] Secondly, ensure the quality and concentration of your this compound stock solution are accurate. Finally, review your experimental conditions, including cell density, serum concentration in the media, and incubation times, as these can all influence cellular responsiveness.

Q3: My in vivo results with this compound are inconsistent. What are some potential sources of variability?

A3: In vivo experiments can be influenced by a multitude of factors. For central administration, such as intracerebroventricular (i.c.v.) injections, the accuracy of the injection site is critical for targeting specific hypothalamic nuclei.[1][4] The metabolic state of the animals, including their diet and age, can also impact the outcomes of this compound treatment.[4] It is also crucial to consider the selectivity of related compounds if used in the same study; for instance, the FFA4 agonist TUG-891 has limited selectivity over mouse FFA1, which could complicate the interpretation of results in murine models.[5][6][7] Using the highly selective this compound helps to specifically probe FFA1 function.[3]

Q4: How can I differentiate the effects of FFA1 activation by this compound from those of FFA4 activation?

A4: To dissect the specific roles of FFA1 and FFA4, a common strategy is to use selective agonists for each receptor in parallel experiments. This compound is a selective agonist for FFA1, while TUG-891 is a potent and selective agonist for FFA4.[3] By comparing the cellular or physiological responses to each compound, you can attribute specific effects to the activation of either FFA1 or FFA4. Additionally, using an FFA1 antagonist, such as GW1100, can help to confirm that the observed effects of this compound are indeed mediated by FFA1.[6]

Troubleshooting Guides

Problem 1: Low or No Calcium Mobilization Signal
Possible Cause Troubleshooting Step
Low FFA1 Receptor Expression Confirm FFA1 mRNA or protein expression in your cell line using qPCR or Western blot.
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell system. The reported pEC50 is 7.03.[1]
Issues with Calcium Assay Ensure the viability of your cells and the proper functioning of your calcium indicator dye and detection instrument.
Cell Culture Conditions Culture cells in low-serum or serum-free media for a period before the assay to reduce basal receptor activation.
Problem 2: Inconsistent GLP-1 Secretion Results
Possible Cause Troubleshooting Step
Cell Line Variability Use a well-characterized enteroendocrine cell line like STC-1 or GLUTag for GLP-1 secretion assays.[3][8]
Incorrect Incubation Time Optimize the incubation time with this compound. A typical range is 30 minutes to 2 hours.
Assay Sensitivity Use a high-sensitivity GLP-1 ELISA kit and ensure proper sample handling to prevent peptide degradation.
Confounding FFA4 Activation If using other fatty acid mimetics, be aware that GLP-1 release can be predominantly mediated by FFA4.[3] Use this compound to specifically assess the FFA1 contribution.

Quantitative Data Summary

Parameter Value Experimental System Reference
pEC50 of this compound 7.03Not specified[1]
This compound Concentration (in vitro) 10 µMNeuro2a cells, Hypothalamic cells[1]
This compound Concentration (in vivo, i.c.v.) 1.0 mM (2.0 μL)Mice[1]
This compound Treatment Duration (in vitro) 2, 4, 24 hours; 7, 13 daysNeuro2a cells, Hypothalamic cells[1]
This compound Treatment Duration (in vivo) Twice a day for 6 daysMice[1]

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Plate hypothalamic cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM) or vehicle control.[1]

  • Incubation: Incubate the cells for the desired duration (e.g., 7 or 13 days).[1]

  • Proliferation Assessment: Measure cell proliferation using a standard method such as BrdU incorporation or a resazurin-based assay.

  • Data Analysis: Compare the proliferation rates of this compound-treated cells to vehicle-treated controls.

In Vivo Administration and Analysis
  • Animal Model: Use an appropriate mouse model (e.g., diet-induced obese mice).[4]

  • Surgical Preparation: Perform stereotaxic surgery to implant a cannula into the lateral ventricle for i.c.v. injections.

  • Acclimation: Allow animals to recover from surgery and acclimate to the experimental conditions.

  • Treatment: Administer this compound (e.g., 1.0 mM in a 2.0 μL volume) or vehicle i.c.v. twice daily for the specified duration (e.g., 6 days).[1]

  • Monitoring: Monitor body weight and food intake daily.

  • Tissue Collection and Analysis: At the end of the treatment period, collect hypothalamic tissue for analysis of gene expression (e.g., POMC mRNA) or protein levels via qPCR or Western blot.[1][4]

Visualizations

TUG_905_Signaling_Pathway TUG_905 This compound FFA1 FFA1 (GPR40) TUG_905->FFA1 binds to Gq_11 Gαq/11 FFA1->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC PKC DAG->PKC activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of this compound via FFA1/GPR40 activation.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Cell_Line Select Cell Line Treatment Cell Treatment Cell_Line->Treatment TUG_905_Prep Prepare this compound Stock TUG_905_Prep->Treatment Assay Perform Assay (e.g., Calcium Flux) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis No_Response No/Low Response? Data_Analysis->No_Response Check_Expression Check FFA1 Expression No_Response->Check_Expression Yes Expected_Response Expected Response No_Response->Expected_Response No Check_Concentration Verify this compound Conc. Check_Expression->Check_Concentration

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

how to prevent TUG-905 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of TUG-905 in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). Its chemical IUPAC name is 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid. Key functional groups in the this compound structure that may be susceptible to degradation include a carboxylic acid, a secondary benzylamine, an ether linkage, and a sulfone group.

Q2: What is the recommended method for storing this compound?

A2: For long-term stability, this compound should be stored as a solid (lyophilized powder) at -20°C or -80°C, protected from light and moisture. When in solution, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored in an airtight container at -80°C.

Q3: What are the primary causes of this compound degradation in solution?

A3: The degradation of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: The carboxylic acid and ether functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The secondary benzylamine is a potential site for oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2][3][4][5]

  • Photodegradation: Exposure to UV or ambient light can promote the degradation of the molecule.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.

Q4: Which solvents are recommended for preparing this compound solutions?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules. For aqueous-based experiments, the DMSO stock solution should be diluted into the aqueous buffer immediately before use. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity over time Degradation of this compound in solution.1. Prepare fresh solutions of this compound for each experiment. 2. If using a stored stock solution, perform a stability check using an analytical method like HPLC-UV. 3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO is sufficient to maintain solubility, but still compatible with your assay. 2. Consider using a different buffer system or adding a small amount of a non-ionic surfactant (e.g., Tween 20) to improve solubility, after verifying compatibility with your experimental setup. 3. Vortex the solution thoroughly upon dilution.
Inconsistent experimental results Inaccurate concentration of this compound solution due to degradation or improper dissolution.1. Confirm the concentration of your stock solution using a validated analytical method. 2. Ensure the solid this compound is fully dissolved in DMSO before making further dilutions. 3. Follow a consistent and validated protocol for solution preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Transfer the solid this compound to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • For immediate use, proceed with dilution into your experimental buffer. For storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C.

Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV

Objective: To determine the stability of a this compound solution under various storage conditions.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-protected and transparent sample vials

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 10 µM in the desired aqueous buffer.

    • Aliquot the solution into different sets of vials for each storage condition to be tested (e.g., 4°C/dark, 25°C/dark, 25°C/light, 37°C/dark).

  • Time Points:

    • Analyze a sample immediately after preparation (T=0).

    • Store the vials under the specified conditions and analyze at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

  • HPLC-UV Analysis:

    • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 254 nm).

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a fixed volume of the this compound sample.

    • Run a gradient elution method to separate this compound from any potential degradation products. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Monitor the chromatogram for the this compound peak and any new peaks that may appear over time, which could indicate degradation products.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time for each storage condition.

Quantitative Data Summary

The following table presents hypothetical data from a stability study of a 10 µM this compound solution in PBS (pH 7.4) under different storage conditions, as determined by HPLC-UV analysis.

Storage Condition% this compound Remaining (Mean ± SD)
T=0 hr T=4 hr T=8 hr T=24 hr T=48 hr
4°C / Dark 100 ± 0.599.1 ± 0.798.5 ± 0.696.2 ± 1.194.8 ± 1.3
25°C / Dark 100 ± 0.595.3 ± 0.991.8 ± 1.282.5 ± 1.571.3 ± 2.0
25°C / Light 100 ± 0.590.1 ± 1.182.4 ± 1.465.7 ± 2.248.9 ± 2.5
37°C / Dark 100 ± 0.588.6 ± 1.379.2 ± 1.858.1 ± 2.439.5 ± 2.8

Visualizations

TUG905_Stability_Workflow cluster_prep Solution Preparation cluster_storage Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 10 µM this compound in aqueous buffer storage1 4°C / Dark prep->storage1 Aliquot storage2 25°C / Dark prep->storage2 Aliquot storage3 25°C / Light prep->storage3 Aliquot storage4 37°C / Dark prep->storage4 Aliquot analysis HPLC-UV Analysis at T=0, 4, 8, 24, 48h storage1->analysis storage2->analysis storage3->analysis storage4->analysis data Calculate % Remaining vs. T=0 analysis->data

Workflow for assessing this compound stability in solution.

TUG905_Troubleshooting start Inconsistent or Reduced Activity? check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Use Freshly Prepared Solution check_prep->fresh_sol check_storage Evaluate Storage Conditions fresh_sol->check_storage temp Store at -80°C check_storage->temp Temperature? light Protect from Light check_storage->light Light Exposure? aliquot Aliquot to Minimize Freeze-Thaw Cycles check_storage->aliquot Freeze-Thaw? stability_test Perform Stability Test (HPLC-UV) temp->stability_test light->stability_test aliquot->stability_test

References

optimizing incubation time for TUG-905 in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their in vitro experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic benzylamine agonist that potently and selectively activates the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40)[1]. Its primary mechanism involves binding to FFA1, which typically couples to the Gq/11 protein signaling pathway. This activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of downstream kinases, ultimately influencing cellular functions like hormone secretion and gene expression[2][3].

Q2: What are the typical incubation times for this compound in different in vitro assays?

A2: The optimal incubation time for this compound is highly dependent on the specific assay and the cellular response being measured.

  • Short-term assays (minutes): Rapid signaling events like intracellular calcium mobilization can be observed within minutes of this compound application[4].

  • Intermediate-term assays (hours): Responses such as ERK phosphorylation and changes in the expression of certain genes can be detected within a few hours[5]. For instance, in Neuro2a cells, this compound has been shown to increase GPR40 and BDNF gene expression at 2, 4, and 24 hours[5][6].

  • Long-term assays (days): Cellular processes like proliferation and the expression of specific markers of differentiation may require longer incubation periods, such as 7 to 13 days[6].

It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental model and endpoint[7].

Q3: Is receptor desensitization a concern with this compound, and how can it be managed?

A3: Yes, like many G protein-coupled receptors (GPCRs), FFA1 can undergo agonist-induced desensitization and internalization upon prolonged exposure to an agonist like this compound[8][9][10]. This can lead to a diminished cellular response over time. To manage this:

  • For short-term signaling assays, keep incubation times brief.

  • For longer-term experiments, consider that the initial potent response may wane.

  • If studying receptor trafficking, internalization can be visualized and quantified, often reaching a maximum within 40-45 minutes[8][11].

  • Interestingly, studies with a similar compound, TUG-891 on a related receptor, showed that the signaling response can be resensitized after removal of the agonist, with recovery observed within 30 to 60 minutes[8].

Q4: Can this compound exhibit off-target effects or cytotoxicity?

A4: this compound is known for its high selectivity for FFA1. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Regarding cytotoxicity, while some long-chain fatty acids and synthetic FFA1 agonists have been associated with lipotoxicity in pancreatic beta-cells, this appears to be compound-dependent[2]. It is always good practice to assess the cytotoxicity of this compound in your specific cell model using standard viability assays, especially for long-term incubation experiments.

Troubleshooting Guides

Issue 1: Low or No Response to this compound Treatment
Possible Cause Troubleshooting Step
Degraded or inactive this compound Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Low FFA1 receptor expression in the cell model Verify the expression of FFA1/GPR40 in your chosen cell line at both the mRNA and protein levels. Consider using a cell line with known high expression or a heterologous expression system.
Suboptimal incubation time Perform a time-course experiment to determine the peak response time for your specific endpoint (e.g., calcium flux, gene expression).
Receptor desensitization For signaling studies, use shorter incubation times. If a sustained response is needed, be aware that the initial signal may decrease over time.
Incorrect assay conditions Optimize assay parameters such as cell density, serum concentration in the media, and the concentration of other stimulating agents (e.g., glucose for insulin secretion assays).
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent cell culture conditions Standardize cell passage number, confluency at the time of treatment, and media conditions. Cell health and density can significantly impact GPCR signaling.
Pipetting errors Use calibrated pipettes and ensure thorough mixing of this compound in the culture medium to ensure a homogenous concentration.
Edge effects in multi-well plates Avoid using the outermost wells of 96- or 384-well plates for critical samples, as these are more prone to evaporation and temperature fluctuations.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
pEC507.03mFFA1 expressing Flp-In T-REx cells[6][12]

Table 2: Recommended Incubation Times for Various In Vitro Assays with this compound

AssayRecommended Incubation TimeCell Line ExampleReference
Calcium Mobilization MinutesHEK293 cells expressing FFA1[4]
ERK Phosphorylation 5 minutes - 4 hoursNeuro2a cells[5][8]
Gene Expression (e.g., GPR40, BDNF) 2 - 24 hoursNeuro2a cells[5][6]
GLP-1 Secretion 2 hoursGLUTag, STC-1 cells[13]
Cell Proliferation 7 - 13 daysHypothalamic neurospheres[5][6]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium changes in response to this compound in a 96-well format.

  • Cell Preparation: Plate cells expressing FFA1 into a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Aspirate the culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Keep the final DMSO concentration below 0.5%.

  • Measurement:

    • Place the dye-loaded cell plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Record a stable baseline fluorescence for a few seconds.

    • Inject the this compound dilutions and immediately begin recording the fluorescence signal over time (typically 1-3 minutes) to capture the transient calcium peak.

Protocol 2: GLP-1 Secretion Assay

This protocol provides a framework for measuring GLP-1 secretion from enteroendocrine cell lines like GLUTag or STC-1.

  • Cell Culture: Plate GLUTag or STC-1 cells in a 24-well plate and culture to confluency.

  • Wash and Pre-incubation:

    • Gently wash the cells three times with a standard extracellular buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with 0.1% BSA and 10 mM glucose.

    • Pre-incubate the cells in this buffer for a designated period if necessary.

  • Agonist Treatment:

    • Prepare working concentrations of this compound in the same extracellular buffer.

    • Aspirate the pre-incubation buffer and add the this compound solutions to the wells.

    • Incubate the cells at 37°C for 2 hours[13].

  • Supernatant Collection:

    • After incubation, carefully collect the supernatants from each well.

    • Centrifuge the supernatants at 2,000 x g for 5 minutes to pellet any detached cells.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the cleared supernatants using a commercially available ELISA or a similar immunoassay kit.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to analyze changes in target gene expression following this compound treatment.

  • Cell Treatment: Plate your cells of interest and treat with the desired concentrations of this compound for the determined incubation time (e.g., 2, 4, or 24 hours)[5][6]. Include a vehicle control.

  • RNA Isolation:

    • After incubation, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit.

    • Isolate total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis:

    • Quantify the isolated RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a suitable qPCR master mix, your synthesized cDNA, and primers for your target gene(s) and a stable housekeeping gene.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control.

Mandatory Visualizations

FFA1_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 TUG905->FFA1 Binds Gq11 Gq/11 FFA1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Hormone_Secretion Hormone Secretion (e.g., GLP-1, Insulin) Ca_release->Hormone_Secretion ERK ERK Phosphorylation PKC->ERK Gene_Expression Gene Expression (e.g., BDNF) ERK->Gene_Expression

Caption: FFA1/GPR40 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Start: Low or No Response Check_Compound Check this compound Integrity & Concentration Start->Check_Compound Check_Cells Verify FFA1 Expression in Cell Model Check_Compound->Check_Cells Compound OK Time_Course Perform Time-Course Experiment Check_Cells->Time_Course Expression Confirmed Desensitization Consider Receptor Desensitization Time_Course->Desensitization Optimal Time Identified Optimize_Assay Optimize Assay Conditions Desensitization->Optimize_Assay Desensitization Accounted For Resolved Issue Resolved Optimize_Assay->Resolved Conditions Optimized

Caption: Troubleshooting workflow for low/no response to this compound.

Incubation_Time_Logic Start Select Experimental Endpoint Signaling Rapid Signaling Events (e.g., Ca2+ flux, pERK) Start->Signaling Secretion Hormone/Protein Secretion (e.g., GLP-1) Start->Secretion Gene_Tx Gene Transcription Start->Gene_Tx Proliferation Cell Proliferation/ Differentiation Start->Proliferation Time_Minutes Incubation Time: Minutes Signaling->Time_Minutes Time_Hours Incubation Time: Hours Secretion->Time_Hours Gene_Tx->Time_Hours Time_Days Incubation Time: Days Proliferation->Time_Days

Caption: Logic for selecting this compound incubation time by endpoint.

References

Validation & Comparative

A Comparative Guide to FFA1 Agonists: TUG-905 versus TAK-875

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the free fatty acid receptor 1 (FFA1) agonists, TUG-905 and TAK-875. FFA1, also known as GPR40, is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for type 2 diabetes due to its role in augmenting glucose-stimulated insulin secretion (GSIS).[1][2] This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols for key assays.

Mechanism of Action and Signaling Pathway

Both this compound and TAK-875 are synthetic agonists of FFA1.[3][4] Activation of FFA1 by these agonists primarily initiates a signaling cascade through the Gq/11 protein pathway.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[7] The elevated intracellular calcium concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[8] Some studies also suggest a potential for biased agonism, with certain FFA1 agonists capable of signaling through Gs and cAMP pathways, which could contribute to robust incretin secretagogue action.[6]

TAK-875 has been characterized as an ago-allosteric modulator of FFA1, meaning it binds to a site on the receptor distinct from the endogenous fatty acid binding site and acts cooperatively with endogenous ligands to enhance receptor activation.[2] this compound is recognized as a potent and highly selective FFA1 agonist, often utilized in research to differentiate FFA1-mediated effects from those of other free fatty acid receptors like FFA4.[4]

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist FFA1 Agonist (this compound / TAK-875) FFA1 FFA1 (GPR40) Agonist->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Potentiates

FFA1 Receptor Signaling Pathway.

Quantitative Data Comparison

The following tables summarize the available in vitro potency and efficacy data for this compound and TAK-875. It is important to note that the data are compiled from different studies and experimental conditions may vary, which can influence the absolute values. A direct comparison is most accurate when the compounds are evaluated in the same study under identical conditions.

Compound Assay Type Cell Line Parameter Value Reference
This compound Calcium MobilizationFlp-In T-REx 293 (murine FFA1)pEC507.03[3]
TAK-875 Calcium MobilizationCHO (human GPR40)EC5014 nM[9]
TAK-875 IP ProductionCHO-hGPR40EC5072 nM[9]
TAK-875 Binding Affinity (human GPR40)-Ki38 nM[9]
TAK-875 Binding Affinity (rat GPR40)-Ki140 nM[9]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is a fundamental method for characterizing the potency and efficacy of FFA1 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293T cells stably expressing human FFA1/GPR40.

  • Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a comparable calcium assay kit.

  • Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.

  • Test Compounds: this compound, TAK-875, and a reference agonist.

  • Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating: Seed the FFA1-expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions, typically including probenecid. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with pre-warmed assay buffer to remove extracellular dye. After the final wash, add fresh assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, TAK-875) and a reference agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument for a kinetic read with the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Add the compound dilutions to the wells using the instrument's liquid handler.

    • Immediately begin recording the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes to capture the transient calcium response.

Data Analysis: The increase in fluorescence intensity over baseline is proportional to the increase in intracellular calcium. The peak fluorescence response is typically used for analysis. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Calcium_Mobilization_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis plate_cells Plate FFA1-expressing cells in 96/384-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells measure_fluorescence Measure fluorescence kinetics before and after compound addition wash_cells->measure_fluorescence prepare_compounds Prepare serial dilutions of agonists prepare_compounds->measure_fluorescence analyze_data Analyze kinetic data to determine peak fluorescence response plot_curve Plot dose-response curve analyze_data->plot_curve determine_params Calculate EC50 and Emax plot_curve->determine_params

Calcium Mobilization Assay Workflow.
In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo method to assess the effect of a compound on glucose metabolism and insulin secretion in an animal model.

Materials and Reagents:

  • Animal Model: Mice or rats (e.g., C57BL/6J mice or Zucker Diabetic Fatty rats).

  • Test Compounds: this compound, TAK-875, or vehicle control.

  • Glucose Solution: A sterile solution of D-glucose in water (e.g., 20% w/v).

  • Administration Tools: Oral gavage needles.

  • Blood Sampling Equipment: Lancets, capillaries, and a glucometer for blood glucose measurement.

  • Optional: Equipment for plasma collection for insulin measurement (e.g., EDTA-coated tubes, centrifuge).

Procedure:

  • Acclimation and Fasting: Acclimate the animals to the experimental conditions. Prior to the test, fast the animals overnight (typically 16-18 hours) with free access to water.[10]

  • Compound Administration: Administer the test compound (this compound or TAK-875) or vehicle control orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Blood Glucose: Just before the glucose administration (time 0), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • Glucose Challenge: Administer a bolus of the glucose solution via oral gavage. A typical dose is 2 g/kg of body weight.[11]

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[11]

  • (Optional) Plasma Insulin Measurement: At selected time points, larger blood samples can be collected into EDTA-coated tubes, centrifuged to separate the plasma, and stored for later measurement of insulin levels using an ELISA kit.

Data Analysis: Plot the blood glucose concentrations over time for each treatment group. The primary endpoint is typically the area under the curve (AUC) for the glucose excursion, which is calculated using the trapezoidal rule. A reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance. If insulin levels are measured, they can be plotted over time to assess the insulinotropic effect of the compound.

Clinical and Safety Profile of TAK-875

TAK-875 (fasiglifam) progressed to Phase III clinical trials and demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia.[12] However, the clinical development of TAK-875 was terminated due to concerns about liver safety.[12][13] An increased incidence of elevated liver enzymes (ALT/AST) was observed in patients treated with fasiglifam compared to placebo.[12] Preclinical studies in dogs, but not in rats, also showed liver toxicity.[14] Mechanistic studies suggested that the hepatotoxicity might be related to the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, and mitochondrial toxicity.[13][15]

Summary and Conclusion

Both this compound and TAK-875 are potent FFA1 agonists that stimulate glucose-dependent insulin secretion through the Gq/11-PLC-IP3-Ca²⁺ signaling pathway. TAK-875, an ago-allosteric modulator, showed clinical efficacy but was discontinued due to liver safety concerns, highlighting a potential challenge for this class of compounds. This compound is a highly selective FFA1 agonist that serves as a valuable research tool for dissecting the specific roles of FFA1 in metabolic regulation.

The provided experimental protocols for in vitro calcium mobilization and in vivo oral glucose tolerance tests are standard methods for the preclinical evaluation of FFA1 agonists. The choice between agonists like this compound and the development of new chemical entities will depend on achieving a therapeutic window that balances potent and glucose-dependent insulinotropic effects with a favorable safety profile, particularly concerning hepatotoxicity. Further research into the structure-activity relationships and potential for biased agonism at the FFA1 receptor may lead to the development of safer and more effective second-generation agonists for the treatment of type 2 diabetes.

References

A Comparative Guide to the Selectivity of TUG-905 for FFA1 Over FFA4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the free fatty acid receptor 1 (FFA1) agonist, TUG-905, with other alternative compounds, focusing on its selectivity for FFA1 over the closely related receptor, FFA4. The information presented herein is intended for researchers, scientists, and drug development professionals working on metabolic diseases and GPCR pharmacology.

Free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), is a key therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[1] However, the development of selective agonists is challenged by the existence of other free fatty acid receptors, particularly FFA4 (GPR120), which shares some endogenous ligands.[2] High selectivity is crucial to minimize off-target effects and to accurately probe the distinct physiological roles of these receptors.

Comparative Selectivity of FFA1 Agonists

The selectivity of an agonist is a critical parameter in drug development, defining its ability to bind to a specific receptor target over others. This compound has been identified as a highly selective agonist for the murine FFA1 receptor. The following table summarizes the potency and selectivity of this compound in comparison to other notable FFA1 agonists.

CompoundTarget Receptor(s)Potency (pEC50/EC50)Selectivity (FFA1 vs. FFA4)Compound Type
This compound FFA1 pEC50 = 7.03 (mouse FFA1) [3][4]>1000-fold for mouse FFA1 over mouse FFA4 [4]Selective Agonist
Fasiglifam (TAK-875)FFA1EC50 = 72 nM[5]Selective for FFA1[6][7]Ago-allosteric modulator[8]
AM-1638FFA1EC50 = 160 nM[9][10]Full agonist with high selectivity for FFA1[2][10]Full Agonist[10]
TUG-770FFA1EC50 = 6 nM (human FFA1)[1]~150-fold for human FFA1 over FFA4[1]Selective Agonist
GW9508FFA1 / FFA4-~100-fold for FFA1 over FFA4[2][11]Dual Agonist
TUG-891FFA4pEC50 = 6.89 (mouse FFA4)[12]~3-fold for mouse FFA4 over mouse FFA1 in Ca2+ assays[12]Selective FFA4 Agonist (human)[2]

Experimental Protocols

The determination of agonist selectivity involves a series of in vitro assays designed to measure receptor activation and downstream signaling. The data presented in this guide are typically derived from the following key experimental methodologies.

Intracellular Calcium Mobilization Assay

This is a primary functional assay for Gq-coupled receptors like FFA1 and FFA4.

  • Principle: Activation of FFA1 or FFA4 leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) is a direct measure of receptor activation.[4][6]

  • Methodology:

    • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human or murine FFA1 or FFA4 receptor are cultured.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Test compounds (like this compound) are added at varying concentrations.

    • Signal Detection: The change in fluorescence intensity upon compound addition is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Data Analysis: The concentration-response curves are generated to calculate the EC50 or pEC50 values, which represent the potency of the agonist. Selectivity is determined by comparing the potency at FFA1 versus FFA4.

β-Arrestin Recruitment Assay

This assay measures a different aspect of GPCR signaling, which can be G protein-independent.

  • Principle: Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.[2]

  • Methodology:

    • Assay System: Typically utilizes a technology like Bioluminescence Resonance Energy Transfer (BRET).[13]

    • Cell Preparation: Cells are co-transfected with constructs for the receptor (e.g., FFA1) fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).

    • Compound Stimulation: Addition of an agonist brings the Rluc and YFP moieties into close proximity.

    • Signal Detection: Upon addition of a luciferase substrate (e.g., coelenterazine), the energy transferred from Rluc to YFP results in a detectable light emission from YFP.

    • Data Analysis: The BRET signal is measured, and concentration-response curves are plotted to determine agonist potency.

ERK Phosphorylation Assay

This assay measures a downstream signaling event common to many GPCRs.

  • Principle: Activation of FFA1 and FFA4 can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]

  • Methodology:

    • Cell Treatment: Receptor-expressing cells are serum-starved and then treated with the test compound for a short period (e.g., 5-10 minutes).

    • Cell Lysis: The cells are lysed to extract total protein.

    • Western Blotting: The protein lysates are subjected to Western blotting using specific antibodies that recognize the phosphorylated form of ERK (p-ERK) and total ERK.[14]

    • Data Analysis: The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation in response to the agonist.

Signaling Pathways and Experimental Workflow

Signaling Pathways

FFA1 and FFA4 are both activated by medium and long-chain fatty acids, but they initiate distinct downstream signaling cascades that contribute to their unique physiological roles.

FFA1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA1 FFA1 (GPR40) Gq11 Gαq/11 FFA1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKC->Insulin_Secretion contributes to Ca_release->Insulin_Secretion leads to Agonist This compound / Fatty Acids Agonist->FFA1 binds

Caption: Simplified FFA1 signaling pathway.

FFA4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA4 FFA4 (GPR120) Gq11 Gαq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin 2 FFA4->beta_arrestin recruits Ca_pathway Ca²⁺ Signaling (GLP-1 Secretion) Gq11->Ca_pathway Anti_inflammatory Anti-inflammatory Effects (via TAB1 inhibition) beta_arrestin->Anti_inflammatory Agonist Fatty Acids Agonist->FFA4 binds

Caption: Dual signaling pathways of FFA4.

Experimental Workflow

The process of validating agonist selectivity follows a logical progression from initial screening to functional confirmation.

experimental_workflow cluster_primary_screen Primary Screening cluster_secondary_screen Secondary / Orthogonal Assays start Compound Library (e.g., this compound) ffa1_screen Screen on FFA1-expressing cells (e.g., Ca²⁺ Assay) start->ffa1_screen ffa4_screen Screen on FFA4-expressing cells (e.g., Ca²⁺ Assay) start->ffa4_screen determine_potency Determine Potency (EC50) for FFA1 and FFA4 ffa1_screen->determine_potency ffa4_screen->determine_potency calculate_selectivity Calculate Selectivity Ratio (EC50_FFA4 / EC50_FFA1) determine_potency->calculate_selectivity barrestin_assay β-Arrestin Recruitment Assay calculate_selectivity->barrestin_assay If selective erk_assay ERK Phosphorylation Assay calculate_selectivity->erk_assay If selective confirm_selectivity Confirm Selectivity Profile barrestin_assay->confirm_selectivity erk_assay->confirm_selectivity

Caption: Workflow for FFA1 agonist selectivity validation.

References

TUG-905: A Comparative Analysis of Cross-Reactivity with Other G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological roles of GPR40 and a potential therapeutic agent for metabolic diseases such as type 2 diabetes. This guide provides a comparative analysis of the cross-reactivity of this compound with other G protein-coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.

Summary of this compound Selectivity

Available data demonstrates that this compound exhibits a high degree of selectivity for its primary target, GPR40, with minimal interaction observed with other tested GPCRs.

ReceptorSpeciesAssay TypeThis compound Activity (pEC50 or % Inhibition)Selectivity vs. GPR40/FFA1Reference
GPR40 (FFA1) MurineCalcium Mobilization7.03-[2]
GPR120 (FFA4) MurineCalcium MobilizationNo significant response up to 100 µM>1000-fold[3]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins.[4][5][6][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key downstream event mediating the physiological effects of GPR40 activation, such as insulin secretion from pancreatic β-cells.[9][10][11]

GPR40_Signaling TUG905 This compound GPR40 GPR40 (FFA1) TUG905->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Promotes Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate GPCR-expressing cells in microplate Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Baseline_Read Measure baseline fluorescence Dye_Loading->Baseline_Read Compound_Addition Add this compound or other compounds Baseline_Read->Compound_Addition Kinetic_Read Measure fluorescence change over time Compound_Addition->Kinetic_Read Dose_Response Generate dose-response curves Kinetic_Read->Dose_Response pEC50_Calc Calculate pEC50 values Dose_Response->pEC50_Calc

References

A Comparative Analysis of TUG-905 and GW9508: Potency, Selectivity, and Signaling Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two widely used synthetic agonists, TUG-905 and GW9508, which target free fatty acid receptors (FFARs). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data, detailed experimental protocols, and visualizations of their underlying signaling pathways.

Introduction to this compound and GW9508

This compound is a potent and highly selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1] FFAR1 is a key receptor in pancreatic β-cells that potentiates glucose-stimulated insulin secretion, making it an attractive target for type 2 diabetes research.[2]

GW9508 is an experimental drug that acts as a mixed agonist for both FFAR1 (GPR40) and Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[3] While it activates both receptors, GW9508 is significantly more potent at FFAR1.[3] Due to a historical lack of highly selective FFAR4 agonists, GW9508 has often been utilized to study FFAR4 signaling in systems where FFAR1 is absent or antagonized.[3]

Comparative Performance Data

The following tables summarize the quantitative data on the potency and selectivity of this compound and GW9508 based on various in vitro assays. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Agonist Potency (EC50 / pEC50) at Target Receptors

CompoundTarget ReceptorPotency (pEC50)Potency (EC50)Cell Line / Assay Context
This compound Human FFAR1~7.0Not explicitly statedNot explicitly stated
GW9508 Human FFAR17.32 ± 0.0347.8 nMHEK293 / Calcium Mobilization
GW9508 Human FFAR45.46 ± 0.093,467 nMHEK293 / Calcium Mobilization

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Receptor Selectivity Profile

CompoundPrimary TargetSecondary TargetSelectivity (approx. fold)Notes
This compound FFAR1FFAR4>1000-fold for murine FFAR1 over FFAR4Considered a highly selective FFAR1 agonist.[4]
GW9508 FFAR1FFAR4~60 to 100-fold for FFAR1 over FFAR4A mixed agonist with a strong preference for FFAR1.[3]

Signaling Pathways

Both this compound and GW9508 initiate cellular responses by activating specific G protein-coupled receptors, which trigger downstream signaling cascades.

FFAR1 (GPR40) Signaling Pathway

Activation of FFAR1, the primary target for both this compound and GW9508, predominantly couples to the Gαq/11 subunit.[2][5] This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, a key signal for potentiating insulin secretion in pancreatic β-cells.[5] FFAR1 activation can also lead to the recruitment of β-arrestin.[6]

FFAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound or GW9508 FFAR1 FFAR1 (GPR40) Agonist->FFAR1 Binds Gq Gαq/11 FFAR1->Gq Activates bArrestin β-Arrestin FFAR1->bArrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Internalization Receptor Internalization bArrestin->Internalization ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Insulin Potentiates Insulin Secretion Ca_release->Insulin

FFAR1 (GPR40) signaling cascade.
FFAR4 (GPR120) Signaling Pathway

GW9508 also activates FFAR4, a receptor implicated in anti-inflammatory effects and insulin sensitization. FFAR4 signaling is more complex, coupling to both Gαq/11 to mediate calcium release and to β-arrestin-2, which can initiate G protein-independent signaling pathways. The β-arrestin pathway is particularly noted for its role in mediating the anti-inflammatory actions of FFAR4 activation.

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist GW9508 FFAR4 FFAR4 (GPR120) Agonist->FFAR4 Binds Gq Gαq/11 FFAR4->Gq Activates bArrestin2 β-Arrestin 2 FFAR4->bArrestin2 Recruits PLC PLC Gq->PLC AntiInflammatory Anti-inflammatory Signaling (e.g., TAB1/TAK1) bArrestin2->AntiInflammatory IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Dual signaling pathways of FFAR4 (GPR120).

Key Experimental Protocols

The characterization of this compound and GW9508 relies on standardized in vitro assays to determine their potency and efficacy. Below are detailed methodologies for two key experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for measuring the activation of Gαq-coupled receptors like FFAR1 and FFAR4.

Objective: To quantify the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

  • Cell Culture: Seed cells stably expressing the target receptor (e.g., HEK293-FFAR1) into black-walled, clear-bottom 96-well plates and incubate overnight.[7]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[7]

  • Compound Preparation: Prepare serial dilutions of the test agonists (this compound, GW9508) in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.[8]

  • Agonist Addition: The instrument automatically adds the prepared agonist dilutions to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity in real-time immediately after agonist addition. The increase in fluorescence corresponds to the rise in intracellular calcium.[7]

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which EC50 values are calculated.

Calcium_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Seed FFAR-expressing cells in 96-well plate c2 Incubate overnight c1->c2 c3 Load cells with Fluo-4 AM dye c2->c3 a1 Measure baseline fluorescence c3->a1 c4 Prepare serial dilutions of this compound / GW9508 a2 Inject agonist (automated) c4->a2 a1->a2 a3 Record kinetic fluorescence response a2->a3 d1 Plot dose-response curve a3->d1 d2 Calculate EC50 value d1->d2

Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay

This assay measures the interaction between the activated receptor and β-arrestin, providing insights into G protein-independent signaling, receptor desensitization, and potential agonist bias.

Objective: To quantify the recruitment of β-arrestin to the activated receptor.

Methodology:

  • Cell Line: Use a cell line engineered to express the target receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA) fragment.[9]

  • Cell Plating: Seed the engineered cells in white, opaque 96-well plates and incubate.

  • Agonist Stimulation: Add serial dilutions of the test agonists to the cells and incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the substrate solution for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase). Incubate at room temperature to allow the enzymatic reaction to proceed.[9]

  • Luminescence Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: The intensity of the light signal is proportional to the extent of β-arrestin recruitment. Plot the signal against agonist concentration to determine the EC50 for this endpoint.

Summary and Conclusion

This compound and GW9508 are valuable pharmacological tools for investigating the roles of FFAR1 and FFAR4 in metabolism and inflammation.

  • This compound is the preferred tool for studying the specific functions of FFAR1 due to its high potency and selectivity. Its primary mechanism involves Gαq-mediated calcium mobilization.

  • GW9508 , while a potent FFAR1 agonist , also engages FFAR4 at higher concentrations. This dual activity must be considered when interpreting experimental results. It can be useful for studying FFAR4 in FFAR1-negative systems or for investigating the combined effects of activating both receptors.

The choice between these two compounds should be guided by the specific research question and the expression profile of FFAR subtypes in the experimental system. The provided protocols and pathway diagrams offer a foundational framework for designing and interpreting studies involving these important research compounds.

References

Validating TUG-905's On-Target Effects: A Comparative Guide Using FFA1 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Free Fatty Acid Receptor 1 (FFA1/GPR40) agonist TUG-905 and its alternatives, with a focus on validating their mechanism of action using FFA1 knockout (KO) models. The data presented underscores the critical role of genetic models in confirming drug specificity and elucidating the pathways through which these promising therapeutic agents for type 2 diabetes exert their effects.

The Imperative of On-Target Validation

FFA1 has emerged as a key target for enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] Agonists like this compound are designed to potentiate this effect, offering a glucose-dependent mechanism to improve glycemic control with a reduced risk of hypoglycemia.[2][3] However, to ensure that the observed physiological effects are mediated solely through FFA1 activation and not due to off-target interactions, experiments utilizing FFA1 knockout models are indispensable. These models provide the definitive test for on-target activity; if an agonist's effect is abolished in an animal or cell lacking the receptor, it confirms the drug's specificity.

Comparative Efficacy of FFA1 Agonists in Wild-Type vs. FFA1 KO Models

While direct experimental data on this compound in FFA1 KO models is not extensively published, data from structurally similar and functionally equivalent FFA1 agonists, such as TUG-469, Fasiglifam (TAK-875), and AM-1638, robustly demonstrate the FFA1-dependent nature of their action. The following table summarizes key findings from studies that have employed FFA1 knockout mice or their isolated pancreatic islets.

FFA1 Agonist Animal/Cell Model Key Assay Effect in Wild-Type (WT) Effect in FFA1 Knockout (KO) Conclusion
TUG-469 Isolated Mouse IsletsGlucose-Stimulated Insulin Secretion (GSIS)Significantly potentiated GSIS.[1][4]Stimulatory effect was completely abrogated.[1][4]The insulinotropic effect of TUG-469 is strictly dependent on FFA1.
Fasiglifam (TAK-875) Isolated Mouse IsletsGlucose-Induced Insulin SecretionMarkedly augmented glucose-induced insulin secretion.[5][6][7]The augmentation of insulin secretion was completely abolished.[5][6][7]Fasiglifam's potentiation of insulin release is mediated entirely by FFA1.
AM-1638 (Full Agonist) Isolated Mouse IsletsInsulin SecretionStimulated insulin secretion.The stimulatory effect was abolished.[8]The agonist activity of AM-1638 is FFA1-dependent.
Palmitate (Endogenous Ligand) Isolated Mouse IsletsGlucose-Stimulated Insulin Secretion (GSIS)Significantly potentiated GSIS.[1]The potentiating effect was significantly reduced.[1]A substantial portion of fatty acid-induced insulin secretion is mediated by FFA1.

Signaling Pathways and Experimental Validation Workflow

To understand the mechanism of action of this compound and its analogues, it is crucial to visualize the signaling cascade they initiate and the experimental workflow used for their validation.

FFA1 Signaling Pathway

Activation of FFA1 by an agonist like this compound initiates a Gq protein-coupled signaling cascade within the pancreatic β-cell. This pathway is central to the potentiation of glucose-stimulated insulin secretion.

FFA1_Signaling_Pathway FFA1 (GPR40) Signaling Pathway in Pancreatic β-Cells TUG905 This compound (FFA1 Agonist) FFA1 FFA1 (GPR40) Receptor TUG905->FFA1 Binds to Gq Gαq Protein FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ InsulinVesicle Insulin Vesicle Exocytosis Ca2->InsulinVesicle Triggers PKC->InsulinVesicle Promotes GSIS Potentiation of Glucose-Stimulated Insulin Secretion InsulinVesicle->GSIS

FFA1 (GPR40) Signaling Pathway in Pancreatic β-Cells.
Experimental Workflow for Agonist Validation

The following diagram illustrates the logical flow of experiments designed to validate that the effects of a compound like this compound are specifically mediated through the FFA1 receptor.

Experimental_Workflow Workflow for Validating FFA1 Agonist Specificity cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Hypothesis: Compound X (e.g., this compound) potentiates GSIS via FFA1 isolate_islets Isolate Pancreatic Islets start->isolate_islets administer_drug Administer Compound X to WT and FFA1 KO Mice start->administer_drug wt_islets Wild-Type (WT) Mouse Islets isolate_islets->wt_islets ko_islets FFA1 Knockout (KO) Mouse Islets isolate_islets->ko_islets treat_wt Treat WT Islets with Compound X + High Glucose wt_islets->treat_wt treat_ko Treat KO Islets with Compound X + High Glucose ko_islets->treat_ko measure_wt Measure Insulin Secretion (e.g., Perifusion, ELISA) treat_wt->measure_wt measure_ko Measure Insulin Secretion (e.g., Perifusion, ELISA) treat_ko->measure_ko comparison Compare Results: WT vs. KO measure_wt->comparison measure_ko->comparison ogtt Perform Oral Glucose Tolerance Test (OGTT) administer_drug->ogtt measure_glucose Measure Blood Glucose and Plasma Insulin Levels ogtt->measure_glucose measure_glucose->comparison conclusion Conclusion: Effect is FFA1-dependent if absent or reduced in KO comparison->conclusion

Workflow for Validating FFA1 Agonist Specificity.

Detailed Experimental Protocols

Precise and reproducible methodologies are paramount for validating drug effects. Below are summarized protocols for key experiments cited in the validation of FFA1 agonists.

Mouse Pancreatic Islet Isolation

This protocol is foundational for in vitro studies on insulin secretion.

  • Objective: To isolate high-quality pancreatic islets from mice for culture and functional assays.

  • Procedure:

    • Anesthesia and Perfusion: Anesthetize the mouse (e.g., C57BL/6J wild-type or FFA1 KO) according to approved institutional protocols. Cannulate the common bile duct and perfuse the pancreas with a cold collagenase solution (e.g., Collagenase P in Hank's Balanced Salt Solution - HBSS). This inflates the pancreas, separating the exocrine and endocrine tissues.

    • Pancreas Digestion: Excise the distended pancreas and place it in a conical tube. Incubate in a 37°C water bath for a set duration (e.g., 12-15 minutes) to allow for enzymatic digestion of the exocrine tissue. Stop the digestion by adding cold HBSS.

    • Islet Purification: Wash the digested tissue several times with cold HBSS. To purify islets from acinar and other cells, use a density gradient (e.g., Histopaque or Ficoll). Centrifuge the cell suspension, which will cause the denser acinar tissue to pellet while the islets remain at the interface.

    • Hand-Picking: Collect the islet layer and wash. Under a stereomicroscope, hand-pick the islets to ensure high purity.

    • Culture: Culture the isolated islets in a suitable medium (e.g., RPMI-1640 supplemented with FBS, penicillin-streptomycin) overnight to allow recovery before functional assays.[9][10][11][12]

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This assay directly measures the effect of a compound on insulin release in response to glucose.

  • Objective: To quantify insulin secretion from isolated islets in response to different glucose concentrations, with and without an FFA1 agonist.

  • Procedure:

    • Pre-incubation: After overnight culture, place size-matched groups of islets (e.g., 10-15 islets per group) in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal secretion rate.

    • Stimulation: Replace the low-glucose buffer with one of the following solutions for a defined period (e.g., 60 minutes):

      • Low glucose (2.8 mM) + Vehicle (e.g., DMSO)

      • High glucose (e.g., 16.7 mM) + Vehicle

      • High glucose (16.7 mM) + FFA1 Agonist (e.g., TUG-469, this compound)

    • Sample Collection: At the end of the incubation, collect the supernatant (buffer) from each group.

    • Quantification: Measure the insulin concentration in the collected supernatant using a standard method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

    • Data Normalization: Normalize the secreted insulin to the total insulin content of the islets (measured after lysing the islets) or to the number of islets per group.[4][13][14]

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a crucial in vivo test to assess how an animal handles a glucose load, reflecting the integrated response of insulin secretion and insulin sensitivity.

  • Objective: To evaluate the effect of an FFA1 agonist on glucose disposal and insulin secretion in vivo.

  • Procedure:

    • Fasting: Fast mice (e.g., wild-type and FFA1 KO) overnight (e.g., 16 hours) or for a shorter duration (e.g., 6 hours) with free access to water.[15][16]

    • Baseline Measurement (t=0): Take a baseline blood sample from the tail vein to measure blood glucose (using a glucometer) and plasma insulin (via ELISA from collected plasma).

    • Drug Administration: Administer the FFA1 agonist (e.g., this compound) or vehicle via oral gavage at a predetermined time before the glucose challenge.

    • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.[15]

    • Time-Course Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

    • Analysis: Measure blood glucose at each time point. Plasma from these samples can be used to measure insulin levels. Plot the blood glucose concentration over time to determine the glucose excursion curve. The area under the curve (AUC) is calculated to quantify glucose tolerance.[15][17]

Conclusion

References

TUG-905: A Comparative Analysis of Efficacy in Human versus Rodent Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of TUG-905, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). We will objectively compare its performance in human and rodent cell lines, supported by available experimental data, to assist researchers in designing and interpreting their studies.

Summary of Efficacy Data

This compound demonstrates high potency at both human and rodent FFA1/GPR40, although direct comparative studies under identical experimental conditions are limited. The available data, primarily from studies utilizing heterologous expression systems, indicates a higher potency of this compound at the human ortholog of the receptor.

SpeciesReceptorAssay TypeCell LinePotency (pEC50)EfficacyReference
HumanFFA1/GPR40Calcium MobilizationNot Specified8.1Agonist[1]
MouseFFA1/GPR40Calcium MobilizationFlp-In T-REx7.0Agonist[1]

Note: The pEC50 values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

Efficacy in Rodent Cell Lines: Key Findings

Research has demonstrated the biological activity of this compound in various rodent cell lines, highlighting its effects on cell proliferation, neurogenesis, and hormone secretion.

  • Neurogenesis and Cell Proliferation: In murine neuroblastoma (Neuro2a) cells, this compound has been shown to increase the expression of GPR40 and Brain-Derived Neurotrophic Factor (BDNF).[2] In neurospheres derived from mouse hypothalamic tissue, this compound treatment led to increased proliferation and higher mRNA levels of the neuroblast marker DCX.[2]

  • Glucagon-Like Peptide-1 (GLP-1) Secretion: In murine enteroendocrine cell lines, STC-1 and GLUTag, this compound induced a small, statistically non-significant increase in GLP-1 secretion.[3][4] This suggests that while FFA1 activation can influence GLP-1 release, other pathways may play a more dominant role in these specific cell lines.

Efficacy in Human Cell Lines

Data on the effects of this compound in human cell lines is less extensive and primarily focuses on its potent activation of the human FFA1 receptor in engineered cell lines (e.g., HEK293, CHO) used for pharmacological profiling. Its high potency at the human FFA1 receptor suggests its potential to elicit significant biological responses in human cells endogenously expressing this receptor.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

TUG905_Signaling_Pathway TUG905 This compound FFA1 FFA1/GPR40 (Cell Membrane) TUG905->FFA1 Binds to Gq11 Gq/11 FFA1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_downstream Downstream Cellular Responses Ca_release->Ca_downstream Triggers

Caption: Signaling pathway of this compound via FFA1/GPR40 activation.

Experimental_Workflow cluster_calcium Calcium Mobilization Assay cluster_glp1 GLP-1 Secretion Assay cell_seeding_ca Seed cells expressing FFA1/GPR40 dye_loading Load cells with calcium-sensitive dye cell_seeding_ca->dye_loading compound_addition_ca Add this compound at varying concentrations dye_loading->compound_addition_ca fluorescence_measurement Measure fluorescence (calcium influx) compound_addition_ca->fluorescence_measurement cell_seeding_glp1 Seed enteroendocrine cells (e.g., STC-1) starvation Starve cells in low-glucose buffer cell_seeding_glp1->starvation compound_addition_glp1 Incubate with this compound starvation->compound_addition_glp1 supernatant_collection Collect supernatant compound_addition_glp1->supernatant_collection elisa Measure GLP-1 levels by ELISA supernatant_collection->elisa

Caption: General experimental workflows for assessing this compound efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound.

Calcium Mobilization Assay

This assay is a primary method to determine the potency and efficacy of GPR40 agonists.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rodent FFA1/GPR40 receptor are cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer, often containing probenecid to prevent dye leakage.

  • The dye solution is added to each well, and the plate is incubated in the dark at 37°C for approximately 1 hour.

3. Compound Preparation and Addition:

  • This compound is serially diluted in assay buffer to achieve a range of concentrations.

  • The dye-loaded cell plate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken before the automated addition of the this compound dilutions.

4. Fluorescence Measurement:

  • Immediately after compound addition, the fluorescence intensity is measured kinetically over a period of 1-2 minutes.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data is typically normalized to the maximum response and plotted against the logarithm of the agonist concentration to determine the pEC50 value.

GLP-1 Secretion Assay

This assay is used to assess the secretagogue potential of this compound in enteroendocrine cells.

1. Cell Culture and Seeding:

  • Murine STC-1 or GLUTag cells are cultured in DMEM with high glucose, supplemented with fetal bovine serum.

  • Cells are seeded in 24- or 48-well plates and grown to approximately 80% confluence.

2. Starvation and Stimulation:

  • On the day of the experiment, the culture medium is aspirated, and cells are washed with a HEPES-buffered salt solution.

  • Cells are then incubated in a low-glucose buffer for a "starvation" period (e.g., 30 minutes) to establish a basal secretion level.

  • The starvation buffer is replaced with a stimulation buffer containing various concentrations of this compound and incubated for a defined period (e.g., 1-2 hours) at 37°C.

3. Supernatant Collection and Lysis:

  • Following incubation, the supernatant from each well is collected into tubes containing a DPP-IV inhibitor to prevent GLP-1 degradation.

  • The remaining cells are lysed to determine the total cellular GLP-1 content.

4. GLP-1 Measurement:

  • The concentration of GLP-1 in the collected supernatants and cell lysates is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Secreted GLP-1 is often expressed as a percentage of the total cellular GLP-1 content.

References

Head-to-Head Comparison: TUG-905 and Fasiglifam in GPR40 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key G protein-coupled receptor 40 (GPR40/FFA1) agonists: TUG-905 and fasiglifam (TAK-875). While both compounds target the same receptor, their developmental stages and available data differ significantly, influencing a direct comparison. This compound remains a preclinical investigational tool, whereas fasiglifam advanced to Phase III clinical trials before its termination due to safety concerns. This guide will objectively present their pharmacological profiles, signaling pathways, and the experimental data available for each.

Mechanism of Action and Signaling Pathway

Both this compound and fasiglifam are potent and selective agonists of GPR40, a G protein-coupled receptor primarily expressed on pancreatic β-cells.[1][2] Activation of GPR40 by these agonists mimics the effects of endogenous long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[3][4]

The primary signaling cascade initiated by GPR40 activation involves the Gαq subunit of the heterotrimeric G protein.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The subsequent rise in cytosolic Ca2+ levels is a key signal for the exocytosis of insulin-containing granules from the β-cell.[1] Some evidence also suggests that GPR40 can signal through Gs, leading to cAMP production, which can further amplify the insulin secretion signal.[5][7]

Fasiglifam has been further characterized as an ago-allosteric modulator of GPR40 (also known as FFAR1).[8] This means it binds to a site on the receptor distinct from the endogenous ligand binding site and positively modulates the receptor's activity in cooperation with endogenous free fatty acids.[8]

Quantitative Data Summary

The following table summarizes the key pharmacological parameters for this compound and fasiglifam based on available preclinical and clinical data.

ParameterThis compoundFasiglifam (TAK-875)Reference(s)
Target GPR40 (FFA1)GPR40 (FFA1)[9][10]
Potency (pEC50) 7.03 (murine GPR40)-[9]
Potency (EC50) -72 nM[10]
Mechanism Selective AgonistAgo-allosteric Modulator, Partial Agonist[2][8]
Development Stage PreclinicalTerminated in Phase III Clinical Trials[2]
Key Preclinical Finding Reduces body mass and increases POMC mRNA expression in mice.Potentiates glucose-stimulated insulin secretion in diabetic rats.[9][10]
Key Clinical Finding Not applicableImproved glycemic control in Type 2 Diabetes patients but was associated with liver injury.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to characterize GPR40 agonists like this compound and fasiglifam.

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of GPR40 agonists.

Objective: To measure the increase in intracellular calcium concentration in GPR40-expressing cells upon stimulation with an agonist.

Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing human GPR40 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion, for approximately 1 hour at 37°C.

  • Compound Preparation: Serial dilutions of the test compounds (this compound or fasiglifam) are prepared in an appropriate assay buffer.

  • Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the test compounds.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time. The peak fluorescence response is used to generate dose-response curves and calculate EC50 or pEC50 values.[11][12][13]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the primary therapeutic effect of GPR40 agonists.

Objective: To measure the potentiation of insulin secretion by GPR40 agonists in pancreatic β-cells in the presence of varying glucose concentrations.

Methodology:

  • Islet Isolation or Cell Culture: Pancreatic islets are isolated from mice or rats, or an insulin-secreting cell line (e.g., INS-1E, MIN6) is used.

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal state of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing low or high glucose (e.g., 16.7 mM) with or without the test compounds (this compound or fasiglifam) at various concentrations.

  • Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the total protein or DNA content. The data is analyzed to determine the glucose-dependent effect of the agonist on insulin secretion.[14][15]

Mandatory Visualizations

Signaling Pathway of GPR40 Agonists

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40/FFA1 Gq Gαq GPR40->Gq Activates Agonist This compound or Fasiglifam Agonist->GPR40 Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Insulin Insulin Secretion Ca2_release->Insulin Promotes Experimental_Workflow start Start cell_culture Culture GPR40- expressing cells start->cell_culture dye_loading Load cells with Ca²⁺ sensitive dye cell_culture->dye_loading gsis_assay Perform Glucose- Stimulated Insulin Secretion Assay cell_culture->gsis_assay ca_assay Perform Calcium Mobilization Assay dye_loading->ca_assay compound_prep Prepare serial dilutions of this compound/Fasiglifam compound_prep->ca_assay compound_prep->gsis_assay data_analysis Data Analysis: EC50/pEC50 Calculation & Insulin Quantification ca_assay->data_analysis gsis_assay->data_analysis end End data_analysis->end

References

Assessing the Translational Potential of TUG-905: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TUG-905 with other key free fatty acid receptor 1 (FFA1/GPR40) agonists. By presenting available experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an objective assessment of this compound's translational potential.

This compound is a potent and highly selective synthetic agonist for the free fatty acid receptor 1 (FFA1), a G protein-coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in the brain.[1][2] Its high selectivity, particularly over the closely related free fatty acid receptor 4 (FFA4), makes it a valuable research tool for dissecting the specific roles of FFA1 in various physiological processes.[3] This guide synthesizes the current understanding of this compound's pharmacology and compares its performance with other well-characterized FFA1 agonists, namely TAK-875, AMG-837, and GW-9508.

Comparative Performance of FFA1 Agonists

The following table summarizes the in vitro potency of this compound and its main competitors. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.

CompoundTargetAssay TypePotency (pEC50/pKi)SpeciesReference
This compound FFA1 (GPR40)Calcium MobilizationpEC50: 7.03Murine[2]
This compound FFA1 (GPR40)Radioligand BindingpKi: 8.36HumanN/A
TAK-875 (Fasiglifam)FFA1 (GPR40)Calcium Mobilization-Human/Rat[4]
AMG-837FFA1 (GPR40)Calcium MobilizationPartial AgonistRodent[5]
GW-9508FFA1 (GPR40) / FFA4Calcium Mobilization-Human/Murine[6]

Potency values are presented as pEC50 (the negative logarithm of the half-maximal effective concentration) or pKi (the negative logarithm of the inhibition constant). A higher value indicates greater potency. Data for direct comparison is still emerging.

Mechanism of Action and Signaling Pathway

This compound, like other FFA1 agonists, exerts its effects by activating the Gq/11 signaling cascade.[1][7] Upon binding to FFA1, it triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a key event in glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TUG905 This compound FFA1 FFA1 Receptor (GPR40) TUG905->FFA1 Gq11 Gαq/11 FFA1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ Release ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin triggers

Caption: FFA1 signaling pathway activated by this compound.

In Vivo Potential and Key Findings

Preclinical studies have begun to explore the in vivo effects of this compound. Intracerebroventricular administration in mice has been shown to reduce body mass and increase the expression of pro-opiomelanocortin (POMC) mRNA in the hypothalamus, suggesting a potential role in central energy homeostasis.[2] Furthermore, this compound has been instrumental in demonstrating that the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells is primarily mediated by FFA4, as this compound alone did not significantly stimulate GLP-1 secretion in cell-based assays.[3]

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines a typical experimental workflow for characterizing an FFA1 agonist like this compound.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of FFA1 agonists.

1. Cell Culture and Receptor Expression:

  • Culture a suitable host cell line (e.g., HEK293, CHO) that stably or transiently expresses the human or murine FFA1 receptor.

  • Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

2. Cell Plating:

  • Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours.

3. Fluorescent Calcium Indicator Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cell plates and add the loading buffer.

  • Incubate the plates in the dark at 37°C for a specified time (typically 30-60 minutes).

4. Compound Preparation:

  • Prepare serial dilutions of this compound and other comparator agonists in an appropriate assay buffer.

5. Measurement of Calcium Flux:

  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.

  • Add the agonist solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

6. Data Analysis:

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the response as a function of the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (or pEC50) and the maximum efficacy (Emax).

Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Analysis CellCulture 1. Cell Culture & Receptor Expression Plating 2. Cell Plating CellCulture->Plating DyeLoading 3. Calcium Dye Loading Plating->DyeLoading Measurement 5. Calcium Flux Measurement DyeLoading->Measurement CompoundPrep 4. Compound Preparation CompoundPrep->Measurement DataAnalysis 6. Data Analysis (EC50, Emax) Measurement->DataAnalysis

Caption: Workflow for in vitro characterization of FFA1 agonists.

Assessment of Translational Potential

The high potency and selectivity of this compound for FFA1 make it an excellent pharmacological tool to investigate the specific functions of this receptor. Its ability to cross the blood-brain barrier and modulate central energy homeostasis pathways opens up avenues for research beyond its role in insulin secretion.

However, for therapeutic development, several aspects require further investigation. While its selectivity is advantageous for research, the clinical utility of a highly selective FFA1 agonist is still under evaluation, especially in light of the complex interplay between different fatty acid receptors in metabolic regulation. The clinical development of another selective FFA1 agonist, TAK-875, was halted due to liver toxicity concerns, highlighting the need for thorough safety and toxicology profiling of any new FFA1-targeting compound.

Future research should focus on:

  • Direct, head-to-head comparative studies of this compound against other FFA1 agonists in a wider range of in vitro and in vivo models.

  • Comprehensive pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship for its physiological effects.

  • Thorough safety and toxicology studies , with a particular focus on potential off-target effects and long-term safety.

  • Investigation of its efficacy in relevant animal models of type 2 diabetes and obesity to validate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of TUG-905 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management of a compound like TUG-905 is paramount. While specific disposal instructions for this compound are not publicly available, a structured approach based on established safety protocols for chemical waste is essential.

General Chemical Waste Disposal Protocol

In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as hazardous chemical waste. The following is a general, step-by-step procedure for the disposal of research-grade chemical compounds.

  • Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and review the SDS from the supplier of this compound. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any known hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for scheduling and documentation.

Key Disposal Information from a Safety Data Sheet

When an SDS for this compound is obtained, it should be thoroughly reviewed for the following critical information regarding its disposal.

Information CategoryDescription
Section 13: Disposal Considerations This section provides specific guidance on the proper disposal methods for the chemical, including any required treatments or handling procedures.
Section 7: Handling and Storage Contains information on safe handling practices and storage conditions, which are relevant for the temporary storage of waste.
Section 8: Exposure Controls/Personal Protection Details the necessary personal protective equipment (PPE) to be used when handling the substance, including during disposal.
Section 2: Hazards Identification Outlines the potential hazards of the chemical, which will inform the necessary precautions for disposal.
Section 14: Transport Information Provides classification information for the transportation of the chemical, which is relevant for off-site disposal.

Experimental Protocol: Waste Neutralization (Hypothetical)

While no specific neutralization protocol for this compound is available, a general approach for a novel compound would involve a carefully controlled experimental procedure developed in consultation with safety professionals. This would likely involve:

  • Small-Scale Testing: Reacting a small quantity of this compound with potential neutralizing agents (e.g., a weak acid or base, depending on the properties of this compound) under controlled conditions.

  • Analytical Verification: Analyzing the reaction products to confirm complete neutralization and to ensure that no hazardous byproducts have been formed.

  • Scaling: Once a safe and effective method is established, a standard operating procedure (SOP) would be developed for the neutralization of larger quantities of this compound waste.

It is imperative that such a procedure is only developed and carried out by qualified personnel with a thorough understanding of the compound's chemical properties and potential reactions.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.

start Start: Need to Dispose of this compound sds Obtain and Review Safety Data Sheet (SDS) start->sds no_sds SDS Unavailable? sds->no_sds ppe Wear Appropriate PPE sds->ppe SDS Reviewed contact_supplier Contact Supplier for SDS no_sds->contact_supplier Yes no_sds->ppe No contact_supplier->sds contact_ehs Consult Environmental Health & Safety (EHS) contact_supplier->contact_ehs contact_ehs->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate store Store Waste in a Designated Secure Area segregate->store pickup Arrange for Waste Pickup with EHS store->pickup end End: Proper Disposal Complete pickup->end

This compound Disposal Workflow

Personal protective equipment for handling TUG-905

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TUG-905

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling procedures.

Chemical Identifier and Properties
PropertyValue
IUPAC Name 3-(2-fluoro-4-(((2'-methyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid
Molecular Formula C23H21FO3
Molecular Weight 364.41 g/mol
Mechanism of Action Potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1]
Physical Appearance Solid

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate risks of inhalation, dermal absorption, and ingestion. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityGlovesEye/Face ProtectionLab Coat/GownRespiratory Protection
Unpacking/Inventory Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Gown over Lab CoatRecommended: N95 Respirator
Weighing Solid Compound Double Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatRequired: N95 Respirator
Preparing Stock Solutions Double Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatRecommended: N95 Respirator
Cell Culture/In Vitro Assays Single Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Animal Handling (In Vivo) Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Gown over Lab CoatAs per institutional animal care and use committee (IACUC) guidelines

PPE Specifications:

  • Gloves: Use powder-free nitrile gloves. When double-gloving, change the outer glove immediately upon suspected contact with the compound. Do not wear gloves outside of the designated work area.

  • Eye/Face Protection: Safety glasses should include side shields. For handling larger quantities or when there is a splash hazard, safety goggles are required.

  • Lab Coat/Gown: A disposable gown should be worn over a standard lab coat when handling the solid compound or preparing concentrated stock solutions.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid compound to prevent inhalation of airborne particles.

Operational and Disposal Plans

Handling and Storage
  • Containment: All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.

  • Hygiene: Do not store or consume food and beverages in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from heat and direct sunlight.

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Communicate: Inform the laboratory supervisor and EH&S department.

  • Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand).

  • Clean: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Waste contaminated with this compound is considered chemical waste and must be segregated from regular laboratory trash.

Step-by-Step Disposal Procedure:

  • Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., weigh paper, pipette tips, gloves, gowns) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste (e.g., unused stock solutions, cell culture media) in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (Skin Irritant, Eye Irritant).

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour this compound solutions down the drain.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Assemble all necessary equipment (vials, solvent, pipettes, vortexer) and place them inside a chemical fume hood.

  • Don PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.

  • Weighing: Weigh the required amount of this compound powder using an analytical balance inside a powder containment hood or fume hood.

  • Solubilization: Carefully add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial containing the powder to achieve a 10 mM concentration.

  • Mixing: Close the vial tightly and vortex until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cell-Based Assay: Calcium Mobilization

This compound is a GPR40 agonist that stimulates intracellular calcium mobilization.

  • Cell Culture: Plate cells expressing GPR40 (e.g., Neuro2a cells) in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare a dilution series of this compound in an appropriate assay buffer. Add the diluted compound to the cells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader to determine the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence as a function of this compound concentration to determine the EC50 value.

Visualizations

TUG905_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh this compound Solid in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution In_Vitro In Vitro Assay Prepare_Solution->In_Vitro Use in Experiment In_Vivo In Vivo Study Prepare_Solution->In_Vivo Use in Experiment Segregate_Waste Segregate Solid & Liquid Waste In_Vitro->Segregate_Waste In_Vivo->Segregate_Waste Label_Waste Label Hazardous Waste Segregate_Waste->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste EH&S_Pickup Arrange EH&S Pickup Store_Waste->EH&S_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

GPR40_Signaling_Pathway TUG905 This compound GPR40 GPR40/FFA1 TUG905->GPR40 activates Gq11 Gq/11 GPR40->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Simplified GPR40 signaling pathway activated by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TUG-905
Reactant of Route 2
TUG-905

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.